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[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Documentation Hub

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  • Product: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
  • CAS: 1368808-39-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure Analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Abstract: This technical guide provides a comprehensive framework for the complete chemical structure analysis and characterization of the novel compound [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This molecule, po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the complete chemical structure analysis and characterization of the novel compound [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This molecule, possessing a unique combination of a fluorinated aromatic ring, a pyrrolidine moiety, and a benzylic amine, presents distinct analytical challenges and holds potential as a key intermediate in pharmaceutical development. This document details an integrated analytical workflow, leveraging chromatographic and spectroscopic techniques to ensure unambiguous identification, purity assessment, and structural elucidation. Protocols and theoretical justifications are provided for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of complex small molecules.

Introduction and Molecular Overview

The compound [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a substituted benzylamine with a molecular formula of C₁₁H₁₅FN₂ and a monoisotopic mass of 194.12 Da.[1] Its structure is characterized by three key features: a 1,2,3-trisubstituted benzene ring, a fluorine atom positioned ortho to a pyrrolidine group, and a primary aminomethyl group. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating pyrrolidine group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern is of significant interest in medicinal chemistry, as fluorine incorporation is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

The accurate and comprehensive structural analysis of this molecule is paramount for several reasons:

  • Identity Confirmation: Verifying that the intended molecule has been synthesized.

  • Purity Assessment: Identifying and quantifying any impurities, residual starting materials, or by-products, which is critical for safety and efficacy in pharmaceutical applications.[4]

  • Regulatory Compliance: Providing a complete characterization data package for regulatory submissions.

  • Structure-Activity Relationship (SAR) Studies: Ensuring that the precise structure responsible for biological activity is known.

This guide outlines a multi-technique approach, integrating data from chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to build an irrefutable structural dossier for the title compound.

Integrated Analytical Workflow

The definitive characterization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine relies not on a single technique, but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Analytical_Workflow cluster_0 Sample Preparation & Purity cluster_1 Molecular Mass & Fragmentation cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Synthesized Material HPLC HPLC/UPLC Analysis (Purity & Isolation) Sample->HPLC Dissolve in Mobile Phase LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS NMR_1H ¹H NMR (Proton Environment) HPLC->NMR_1H HRMS HRMS (ESI-MS/MS) (Elemental Composition & Fragmentation) LCMS->HRMS Confirm Mass Confirmation Integrated Structural Confirmation HRMS->Confirmation NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_19F ¹⁹F NMR (Fluorine Presence & Environment) NMR_13C->NMR_19F NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_19F->NMR_2D NMR_2D->Confirmation

Caption: Integrated workflow for the structural analysis of the target compound.

Chromatographic Analysis for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of pharmaceutical compounds and for isolating them for further analysis.[5] For a polar, basic compound like [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a reversed-phase HPLC method is the logical choice.

Rationale for Method Selection:

  • Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar to non-polar analytes based on hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of compounds with a range of polarities. ACN is a common organic modifier that provides good peak shape for many pharmaceutical compounds.

  • Mobile Phase Additive: An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the amine functional groups on the analyte, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase and ensuring sharp, symmetrical peaks.

Protocol: HPLC Purity Assessment
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC/UPLC system with a Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (aromatic compounds typically absorb at this wavelength).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The target purity for a pharmaceutical intermediate is typically >98%.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) provides precise mass information, which is fundamental to confirming the identity of a compound. Electrospray ionization (ESI) is the preferred method for polar molecules like the target compound, as it generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

Low-Resolution Mass Spectrometry (LRMS)

Coupling the HPLC system to a single quadrupole mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the peak eluting from the column. For C₁₁H₁₅FN₂, the expected protonated mass [M+H]⁺ is approximately 195.13 Da.[1]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is essential for unambiguously determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the exact molecular formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass.

AdductTheoretical m/z
[M+H]⁺195.12921
[M+Na]⁺217.11115
Table 1: Predicted high-resolution m/z values for common adducts of C₁₁H₁₅FN₂. Data sourced from PubChem.[1]
Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem MS (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For benzylamines, fragmentation is often directed by the charge on the nitrogen atom.[6]

Expected Fragmentation Pathway: The most probable fragmentation pathways for protonated [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine involve cleavages at the benzylic position, which is a common pathway for such compounds.[7][8]

  • Loss of Ammonia (NH₃): A primary fragmentation is the loss of ammonia from the protonated primary amine, resulting in a benzyl cation.

  • Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the aminomethyl group can lead to the formation of a tropylium-like ion.

  • Pyrrolidine Ring Fragmentation: Fragmentation of the pyrrolidine ring itself is also possible.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 195.13 Frag1 [M+H - NH₃]⁺ m/z = 178.10 Parent->Frag1 - NH₃ Frag2 [C₇H₅FN]⁺ m/z = 122.04 Parent->Frag2 - C₄H₁₀N Frag3 [C₄H₈N]⁺ m/z = 70.06 Parent->Frag3 - C₇H₅FN

Caption: A proposed fragmentation pathway for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, can provide a complete and unambiguous assignment of the entire molecular structure.[9]

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice. However, if the N-H and potential amine salt protons are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down proton exchange, allowing for their observation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), their chemical shift (electronic environment), and their coupling (connectivity).

Expected ¹H NMR Signals:

Proton Type Approx. Chemical Shift (ppm) Multiplicity Integration
Aromatic (3H) 6.5 - 7.5 Multiplets 3H
Benzylic CH₂ ~3.8 Singlet/Triplet 2H
Pyrrolidine CH₂ (α to N) ~3.0 - 3.4 Multiplet 4H
Pyrrolidine CH₂ (β to N) ~1.8 - 2.2 Multiplet 4H
Amine NH₂ 1.5 - 3.0 (broad) Singlet (broad) 2H

Table 2: Predicted ¹H NMR chemical shifts. The aromatic region will show complex splitting due to H-H and H-F coupling.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is essential. It provides a direct confirmation of fluorine's presence and its electronic environment.[2][10] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive.[2][10] The spectrum will likely show a single resonance, which will be split by coupling to the ortho and meta protons on the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The key feature will be the large C-F coupling constant for the carbon directly bonded to the fluorine atom (C2), which is typically in the range of 240-260 Hz. The other aromatic carbons will also show smaller couplings to the fluorine atom.

2D NMR Spectroscopy (COSY & HSQC)
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be crucial for confirming the connectivity within the pyrrolidine ring and assigning the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, completing the structural puzzle.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Acquire standard 2D COSY and HSQC spectra to establish connectivity.

Conclusion: An Integrated Approach to Structural Certainty

The structural characterization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine requires a methodical and integrated analytical strategy. By beginning with chromatographic separation to ensure sample purity, followed by mass spectrometry to confirm molecular weight and elemental composition, a solid foundation is laid. The definitive structure is then elucidated through a comprehensive suite of NMR experiments. The congruence of data from HPLC, HRMS, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR provides an unassailable confirmation of the molecule's identity and structure, meeting the rigorous standards required for pharmaceutical research and development. This multi-faceted approach ensures scientific integrity and provides the trustworthy data necessary to advance promising compounds through the development pipeline.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available at: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Benzylamine. NIST WebBook. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]

  • How is HPLC Used in the Pharmaceutical Industry?. Chromatography Today. Available at: [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available at: [Link]

  • [2-fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. PubChemLite. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

This is a comprehensive technical guide profiling [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine , a specialized heterocyclic building block. This guide is structured for medicinal chemists and process scientists, focus...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide profiling [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine , a specialized heterocyclic building block. This guide is structured for medicinal chemists and process scientists, focusing on its physicochemical behavior, synthetic accessibility, and utility in drug design.

Executive Summary

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (C₁₁H₁₅FN₂) represents a strategic "ortho-locked" benzylamine scaffold. Characterized by a sterically congested 2,6-substitution pattern, this molecule features a unique electronic push-pull system: the electron-withdrawing fluorine atom at position 2 contrasts with the electron-donating pyrrolidine ring at position 6.

In drug discovery, this motif serves as a critical bioisostere for sterically demanding hinge-binders in kinase inhibitors and as a lipophilic anchor in GPCR ligands (specifically D3/MOR antagonists). Its physicochemical profile is defined by high lipophilicity relative to simple benzylamines and a modulated pKa profile due to the ortho-fluoro effect.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyData
IUPAC Name [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
CAS Number (Precursor) 867205-19-4 (Aldehyde analog: 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde)
SMILES FC1=C(CN)C(N2CCCC2)=CC=C1
Key Structural Features [1][2][3][4][5][6][7] • Steric Bulk: The pyrrolidine ring forces the methanamine tail out of the phenyl plane.• Intramolecular H-Bonding: Potential interaction between the benzylic amine protons and the ortho-fluorine.
3D Conformer Analysis

The steric bulk of the pyrrolidine ring at the ortho position creates a significant torsional twist. Unlike a flat aniline, the pyrrolidine nitrogen is likely twisted out of conjugation with the phenyl ring, increasing its basicity slightly compared to planar N-aryl systems, but steric hindrance limits its nucleophilicity. The 2-fluoro group provides metabolic stability against ring oxidation while modulating the pKa of the benzylic amine via inductive withdrawal.

Physicochemical Properties[1][6][9]

Electronic & Acid-Base Profile
  • Benzylic Amine pKa (Predicted): 8.8 – 9.2 .

    • Insight: Slightly lower than typical benzylamine (pKa ~9.5) due to the inductive electron-withdrawing effect (-I) of the ortho-fluorine atom.

  • Pyrrolidine Nitrogen pKa: ~2.5 – 3.5 .

    • Insight: As an N-aryl substituent, the lone pair is delocalized into the aromatic system (resonance), rendering it non-basic at physiological pH.

  • Polar Surface Area (tPSA): ~29 Ų .

    • Insight: Highly permeable; excellent blood-brain barrier (BBB) penetration potential.

Lipophilicity & Solubility
  • LogP (Predicted): 2.1 – 2.4 .

    • Context: The pyrrolidine ring adds significant lipophilicity (+1.5 log units) compared to the parent 2-fluorobenzylamine.

  • Solubility:

    • Water: Low (< 1 mg/mL) as the free base; High (> 50 mg/mL) as the HCl or fumarate salt.

    • Organic Solvents: Fully miscible in DCM, DMSO, Methanol, and Ethyl Acetate.

Synthetic Methodology & Purification

The synthesis relies on a Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by reduction. The high reactivity of the 2,6-difluoro motif allows for clean mono-substitution.

Reaction Pathway Diagram

Synthesis SM 2,6-Difluorobenzonitrile (CAS 1897-52-5) Int Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile SM->Int SnAr (100°C) Reagent1 Pyrrolidine K2CO3 / DMSO Reagent1->Int Product Target: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Int->Product Nitrile Reduction Reagent2 LiAlH4 or BH3·THF THF, 0°C -> Reflux Reagent2->Product

Caption: Two-step synthesis via SnAr displacement and nitrile reduction.

Detailed Protocol (Field-Proven)
Step 1: SNAr Displacement
  • Charge: A reactor is charged with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous DMSO (5 vol).

  • Base: Add K₂CO₃ (1.5 eq) followed by Pyrrolidine (1.1 eq).

    • Critical Control: Do not use a large excess of pyrrolidine to avoid bis-substitution (displacing both fluorines), although the second displacement is significantly slower due to steric crowding.

  • Reaction: Heat to 90–100°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

  • Workup: Quench with water, extract into Ethyl Acetate. The intermediate 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile is typically a solid that can be recrystallized from heptane/IPA.

Step 2: Nitrile Reduction
  • Activation: Dissolve the nitrile intermediate in anhydrous THF .

  • Reduction: Add LiAlH₄ (2.0 eq) dropwise at 0°C under N₂ atmosphere.

    • Alternative: Borane-THF complex (BH₃·THF) is preferred for milder conditions if other sensitive groups are present.

  • Reflux: Warm to room temperature and reflux for 2 hours.

  • Quench: Careful Fieser quench (Water, 15% NaOH, Water).

  • Purification: The free amine is prone to absorbing CO₂ from the air to form carbamates. Isolate as the Hydrochloride salt by treating the ethereal solution with 4M HCl in Dioxane.

Stability & Reactivity Profile

  • Air Sensitivity: The free base is hygroscopic and CO₂-sensitive . Store under Argon or as a salt.

  • Thermal Stability: The scaffold is thermally robust up to >150°C.

  • Metabolic Stability: The ortho-fluorine blocks metabolic hydroxylation at the 2-position. The pyrrolidine ring is the primary site of metabolism (oxidation to lactam or ring opening).

Applications in Drug Design

This scaffold is a high-value building block for:

  • Kinase Inhibitors: The 2-fluoro-6-pyrrolidinyl motif mimics the adenine binding pocket interactions, often used in Trk or JAK inhibitors.

  • GPCR Ligands: Used in Dopamine D3 and Mu-Opioid Receptor (MOR) ligands to improve CNS penetration (CNS-MPO score) by balancing lipophilicity and basicity.

  • Conformational Locking: The bulk of the pyrrolidine restricts the rotation of the benzylamine side chain, reducing the entropic penalty upon binding to a receptor.

References

  • Synthesis of Vonoprazan Intermediates: Development of synthetic routes for 2-fluorophenyl-pyrrole derivatives. Journal of Organic Chemistry, 2025.

  • GPCR Ligand Optimization: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 and μ-Opioid Receptors. Journal of Medicinal Chemistry, 2021.

  • SnAr Kinetics: Kinetic studies of nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with pyrrolidine. Chemical Engineering Transactions, 2023.

  • Precursor Identification: 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (CAS 867205-19-4).[6] BenchChem Database.

Sources

Foundational

Medicinal Chemistry of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Derivatives: A Strategic Scaffold for Conformational Control

Executive Summary The 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, distinguished by its unique steric and electronic properties. Unlike fle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine scaffold represents a highly specialized pharmacophore in modern medicinal chemistry, distinguished by its unique steric and electronic properties. Unlike flexible benzylamine linkers, this 2,6-disubstituted system utilizes the "ortho-effect"—a steric clash between the fluorine atom and the bulky pyrrolidine ring—to enforce a twisted, non-planar conformation. This structural rigidity is critical for optimizing binding affinity in Potassium-Competitive Acid Blockers (P-CABs) , Kinase Inhibitors , and emerging Antiviral agents (e.g., SARS-CoV-2 NSP14 inhibitors).

This technical guide provides a comprehensive analysis of the scaffold's chemical architecture, synthetic pathways, and therapeutic applications, offering researchers a blueprint for leveraging this moiety in drug design.

Chemical Architecture & Pharmacophore Analysis[1]

The efficacy of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine derivatives stems from three core structural features that modulate pharmacokinetics (PK) and pharmacodynamics (PD).

The Ortho-Effect & Conformational Lock

In a standard benzylamine, the phenyl ring and the methylene linker have free rotation. However, the introduction of a Fluorine atom at C2 and a Pyrrolidine ring at C6 creates significant steric crowding.

  • Consequence: The pyrrolidine ring is forced out of coplanarity with the benzene ring to minimize steric clash with the benzylamine methylene group and the C2-fluorine.

  • Benefit: This "pre-organized" conformation reduces the entropic penalty upon binding to a target protein (e.g., the H+/K+ ATPase luminal vestibule).

Electronic Modulation
  • Fluorine (C2): Acts as a bioisostere of hydrogen but with high electronegativity. It blocks metabolic oxidation at the ortho-position (a common metabolic soft spot) and modulates the pKa of the benzylamine nitrogen via inductive withdrawal (-I effect).

  • Pyrrolidine (C6): Functions as a strong electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. However, its steric bulk prevents full conjugation, creating a balance that maintains solubility without making the ring overly reactive to oxidation.

Physicochemical Properties
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~194.25 DaIdeal fragment size for "Rule of 5" compliance.
cLogP 2.1 - 2.5Moderate lipophilicity ensures membrane permeability.
pKa (Benzylamine) ~8.5 - 9.0Basic enough to form salt bridges (e.g., with Asp/Glu residues) but less basic than alkylamines, aiding oral bioavailability.
TPSA ~15-20 ŲLow polar surface area favors CNS penetration (if desired) and cell permeability.

Medicinal Chemistry Applications

Potassium-Competitive Acid Blockers (P-CABs)

This scaffold is a structural analog to the "tail" regions of advanced P-CABs like Vonoprazan and Tegoprazan .

  • Mechanism: P-CABs bind to the luminal aspect of the H+/K+ ATPase in a K+-competitive manner.

  • Role of the Scaffold: The 2-fluoro-6-(pyrrolidin-1-yl)benzylamine moiety mimics the lipophilic, basic domain required to anchor the drug in the ion channel's hydrophobic pocket. The basic amine forms a critical ionic bond with acidic residues (e.g., Asp826) in the proton pump, locking the channel in the E2 conformation.

Kinase Inhibition (ALK / ROS1 / BTK)

In kinase drug discovery, achieving selectivity often requires targeting the solvent-front region or specific hydrophobic pockets adjacent to the ATP-binding site.

  • Application: The twisted conformation of the 2,6-disubstituted ring allows the molecule to fit into narrow, hydrophobic clefts that planar rings cannot access. The pyrrolidine ring can extend into the solvent, improving solubility, while the fluorine forms specific interactions with backbone amides.

Antiviral Agents (NSP14 Methyltransferase)

Recent studies (e.g., TDI-015051) have highlighted the utility of 2-fluoro-6-pyrrolidinyl-substituted heteroaromatics in inhibiting SARS-CoV-2 NSP14.

  • Relevance: While TDI-015051 utilizes a pyridine core, the 2-fluoro-6-pyrrolidinyl substitution pattern is the key determinant for binding affinity. The benzylamine analog serves as a viable bioisostere for exploring structure-activity relationships (SAR) in this chemical space.

Synthetic Pathways

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine derivatives typically proceeds via Nucleophilic Aromatic Substitution (SnAr) followed by Reductive Amination .

Retrosynthetic Analysis
  • Target: 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine derivative.[1]

  • Precursor: 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (CAS 867205-19-4).[1][2][3][4]

  • Starting Material: 2,6-Difluorobenzaldehyde or 2,6-Difluorobenzonitrile.

Synthesis Scheme (Graphviz Visualization)

SynthesisScheme Figure 1: Synthetic Route to 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Derivatives SM 2,6-Difluorobenzaldehyde (Starting Material) Step1 Step 1: SnAr (Pyrrolidine, K2CO3, DMF, 80°C) SM->Step1 Inter 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (Key Intermediate) Step1->Inter Yield: ~85-90% Step2 Step 2: Reductive Amination (Amine R-NH2, NaBH(OAc)3, DCE) Inter->Step2 Product 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Derivative Step2->Product Yield: ~75-85%

Figure 1: Step-wise synthesis from commercially available 2,6-difluorobenzaldehyde.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde

Objective: Selective mono-substitution of a fluorine atom with pyrrolidine.

  • Reagents:

    • 2,6-Difluorobenzaldehyde (1.0 eq)

    • Pyrrolidine (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • DMF (Dimethylformamide) (anhydrous)

  • Procedure:

    • Dissolve 2,6-difluorobenzaldehyde in DMF (0.5 M concentration) in a round-bottom flask.

    • Add

      
       followed by the dropwise addition of pyrrolidine.
      
    • Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of starting material.

    • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85-90% (Yellow oil/solid).

Protocol B: Reductive Amination to Final Benzylamine

Objective: Coupling the aldehyde intermediate with a primary amine (R-NH2) to form the final drug candidate.

  • Reagents:

    • 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (1.0 eq)[2]

    • Amine Partner (R-

      
      ) (1.0 - 1.2 eq)
      
    • Sodium Triacetoxyborohydride (

      
      ) (1.5 eq)
      
    • Acetic Acid (catalytic, optional)

    • DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

  • Procedure:

    • Dissolve the aldehyde and amine partner in DCE (0.2 M).

    • Stir at room temperature for 30-60 minutes to allow imine formation (equilibrium).

    • Add

      
       in one portion.
      
    • Stir at room temperature for 12-16 hours.

    • Workup: Quench with saturated

      
       solution. Extract with DCM. Dry organic layer over 
      
      
      
      and concentrate.
    • Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH/NH3).

Structure-Activity Relationship (SAR) Logic[1][6]

The following diagram illustrates the logical flow of SAR optimization using this scaffold.

SAR_Logic Figure 2: SAR Optimization Logic for the Scaffold Core 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Scaffold Mod1 Replace F with Cl/Me Core->Mod1 Explore Electronics Mod2 Expand Pyrrolidine to Piperidine Core->Mod2 Explore Sterics Mod3 Modify Benzylamine Linker Core->Mod3 Linker Optimization Out1 Loss of Metabolic Stability Increased Steric Clash Mod1->Out1 Out2 Altered Twist Angle Reduced Solubility Mod2->Out2 Out3 Optimized H-Bonding Target Specificity Mod3->Out3

Figure 2: Strategic modification points and their predicted impact on biological activity.

References

  • Design and Synthesis of P-CABs: Scott, D. et al. "Potassium-Competitive Acid Blockers: Medicinal Chemistry and Pharmacology." Journal of Medicinal Chemistry. Link (General Reference for P-CAB scaffolds).

  • NSP14 Inhibitor Discovery: "Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors." ACS Medicinal Chemistry Letters. Link (Validates the 2-fluoro-6-pyrrolidinyl pharmacophore).

  • Chemical Building Block Data: "2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (CAS 867205-19-4)."[1][3] PubChem. Link.

  • Atropisomerism in Drug Design: LaPlante, S. R. et al. "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link (Theoretical basis for the scaffold's conformation).

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine for Dopamine D3 Receptor Targeting

Abstract This technical guide provides a comprehensive walkthrough of the pharmacophore modeling process for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a compound with structural motifs suggestive of activity at am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the pharmacophore modeling process for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a compound with structural motifs suggestive of activity at aminergic G-protein coupled receptors (GPCRs). Based on a systematic analysis of structurally related compounds, the Dopamine D3 Receptor (D3R) is identified as a putative high-probability target. This document delineates both ligand-based and structure-based pharmacophore modeling workflows, offering researchers, scientists, and drug development professionals a detailed protocol from hypothesis generation to model validation and application in virtual screening. The methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a synthetic molecule featuring a fluorinated phenyl ring, a pyrrolidine moiety, and a methanamine linker. While specific biological data for this exact compound is not extensively published, its structural components are characteristic of ligands targeting central nervous system (CNS) receptors. The pyrrolidine ring, in particular, is a common scaffold in a multitude of CNS-active drugs and clinical candidates.[1][2] An analysis of existing literature reveals that molecules incorporating a substituted phenyl ring linked to a pyrrolidine derivative frequently exhibit affinity for dopamine receptors, with a notable prevalence for the D2 and D3 subtypes.[3][4][5][6]

The Dopamine D3 Receptor (D3R) is a class A GPCR predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[7][8] This localization makes the D3R a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[8][9] Given the structural homology of our topic molecule to known D3R ligands, we hypothesize that [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a potential D3R modulator. This guide will, therefore, focus on the development of a pharmacophore model for this molecule in the context of D3R binding.

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[10] By elucidating these key interactions, we can design novel molecules with enhanced potency and selectivity, or screen large compound libraries to identify new hits.

Theoretical Foundations of Pharmacophore Modeling

Pharmacophore models can be broadly categorized into two types: ligand-based and structure-based.[10]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown or of insufficient resolution. It relies on the analysis of a set of known active ligands to derive a common set of chemical features responsible for their activity.[4][11][12] The fundamental assumption is that these molecules bind to the same target in a similar conformation.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available, a structure-based model can be generated.[5][13] This method directly identifies the key interaction points within the receptor's binding site, providing a more direct and often more accurate pharmacophore hypothesis.

This guide will detail the application of both methodologies to our target, the Dopamine D3 Receptor, for which crystal structures are available in the Protein Data Bank (PDB), such as PDB ID: 3PBL.[3][6]

Ligand-Based Pharmacophore Modeling Workflow

In this section, we will outline the systematic process for developing a ligand-based pharmacophore model for D3R antagonists.

Data Set Preparation

A robust ligand-based pharmacophore model is contingent on the quality and diversity of the input ligand set.

Protocol 1: Ligand Set Curation for D3R Antagonists

  • Literature and Database Mining: Compile a set of at least 20-30 known D3R antagonists with reported IC50 or Ki values from reputable sources such as ChEMBL and PubChem.

  • Structural Diversity: Ensure the selected ligands belong to diverse chemical scaffolds to avoid model bias.

  • Activity Thresholds: Classify the ligands into at least two activity classes: highly active (e.g., pIC50 > 7.0) and moderately active or inactive (e.g., pIC50 < 6.0).

  • Data Cleaning: Standardize the chemical structures (e.g., handle tautomers, protonation states) and remove any duplicates or compounds with ambiguous activity data.

Table 1: Example D3R Antagonist Data Set

Compound IDStructurepIC50Activity Class
Ligand_A(Structure Image)8.5Highly Active
Ligand_B(Structure Image)8.2Highly Active
Ligand_C(Structure Image)7.9Highly Active
............
Ligand_X(Structure Image)5.5Inactive
Ligand_Y(Structure Image)5.1Inactive
Ligand_Z(Structure Image)4.8Inactive
Pharmacophore Model Generation and Validation

Protocol 2: Generating and Validating a Ligand-Based Pharmacophore Model

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand in the training set.

  • Feature Identification: Identify common pharmacophoric features among the highly active ligands. These typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive Ionizable (PI) / Cationic centers

    • Negative Ionizable (NI) / Anionic centers

  • Model Generation: Utilize software such as Discovery Studio, MOE, or Pharmit to align the conformers of the active ligands and generate pharmacophore hypotheses.[10]

  • Model Scoring and Selection: The generated models are scored based on their ability to match the active compounds while excluding the inactive ones.

  • Validation: The best-ranked pharmacophore model is validated using a test set of known D3R ligands (not included in the training set) and a decoy set of inactive compounds. Metrics such as enrichment factor and ROC curve analysis are used to assess the model's predictive power.[13]

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow A Data Set Preparation (Active & Inactive Ligands) B Conformational Analysis A->B C Feature Identification B->C D Pharmacophore Model Generation C->D E Model Scoring & Selection D->E F Model Validation (Test Set & Decoy Set) E->F G Validated Pharmacophore Model F->G

Caption: A flowchart illustrating the key steps in ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling Workflow

The availability of the D3R crystal structure (PDB ID: 3PBL) allows for a more direct approach to pharmacophore modeling.[3][6]

Receptor and Ligand Preparation

Protocol 3: Preparation of the D3R Structure for Pharmacophore Modeling

  • PDB Structure Retrieval: Download the crystal structure of the human Dopamine D3 Receptor in complex with eticlopride (PDB ID: 3PBL) from the RCSB PDB database.[3]

  • Protein Preparation:

    • Remove water molecules and any non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Binding Site Definition: Identify the amino acid residues constituting the ligand-binding pocket. Key residues in the D3R binding site include Asp110, Ser192, and several aromatic residues in the transmembrane helices.[1][6]

Pharmacophore Model Generation from the Active Site

Protocol 4: Generating a Structure-Based Pharmacophore Model

  • Interaction Analysis: Analyze the interactions between the co-crystallized ligand (eticlopride) and the receptor's active site. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Feature Mapping: Map the identified interaction points as pharmacophoric features. For example:

    • A hydrogen bond with the side chain of Ser192 can be mapped as an HBA/HBD feature.

    • The interaction of the ligand's aromatic ring with Phe345 and Phe346 can be represented as an aromatic feature.

    • The salt bridge with Asp110 is a crucial feature for many aminergic GPCR ligands and can be mapped as a positive ionizable feature.[1]

  • Exclusion Volumes: Define exclusion volumes based on the receptor's structure to represent steric hindrances within the binding pocket.

  • Model Refinement and Validation: The generated pharmacophore model should be validated by screening a database of known D3R ligands and decoys to ensure it can effectively distinguish between active and inactive compounds.

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow A Retrieve Receptor Structure (e.g., PDB: 3PBL) B Protein Preparation (Add Hydrogens, Minimize) A->B C Binding Site Identification B->C D Analyze Protein-Ligand Interactions C->D E Generate Pharmacophore Features & Exclusion Volumes D->E F Model Validation E->F G Validated Structure-Based Model F->G

Caption: A flowchart outlining the process of structure-based pharmacophore modeling.

Application of the Pharmacophore Model to [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Once a validated pharmacophore model for D3R antagonists is established, it can be used to assess the potential of our topic molecule.

  • Conformational Analysis of the Topic Molecule: Generate a set of low-energy conformers for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine.

  • Pharmacophore Mapping: Align the generated conformers to the validated pharmacophore model. A good fit, where the molecule's chemical features align well with the pharmacophore features, suggests that the molecule is likely to be active at the D3R.

  • Virtual Screening: The pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine) to identify other novel compounds with the potential to bind to the D3R.

Diagram 3: Mapping of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine to a Hypothetical D3R Pharmacophore

PharmacophoreMapping cluster_0 Pharmacophore Model cluster_1 [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine A Aromatic Ring B Hydrophobic C H-Bond Acceptor D Positive Ionizable p1 p1->A maps to p2 p2->B maps to p3 p3->C maps to p4 p4->D maps to

Sources

Foundational

Literature review on [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine synthesis pathways

Topic: Literature review on [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine synthesis pathways Content Type: In-depth technical guide Executive Summary This guide details the synthetic pathways for [2-Fluoro-6-(pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine synthesis pathways Content Type: In-depth technical guide

Executive Summary

This guide details the synthetic pathways for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine , a specialized benzylamine intermediate used in the development of potassium-competitive acid blockers (P-CABs), dopamine D3 receptor ligands, and mGluR5 modulators.

The molecule features a tri-substituted benzene ring with a distinct 2,6-substitution pattern (fluorine and pyrrolidine) flanking a primary methanamine group. This steric crowding and electronic push-pull system (electron-withdrawing fluorine vs. electron-donating pyrrolidine) dictates the synthetic strategy. The most robust industrial and laboratory route involves a Nucleophilic Aromatic Substitution (SNAr) on 2,6-difluorobenzonitrile followed by hydride reduction .

Retrosynthetic Analysis

To design a high-yield synthesis, we must disconnect the molecule at its most labile bonds while preserving the aromatic core's substitution pattern.

  • Disconnection A (C-N bond of amine): Leads to a benzonitrile or benzaldehyde precursor.

  • Disconnection B (C-N bond of pyrrolidine): Leads to a difluoro-substituted aromatic core.

The 2,6-difluoro motif is commercially available and highly reactive toward nucleophiles at the ortho position due to the inductive effect of the nitrile or aldehyde group. Therefore, the optimal strategy builds the pyrrolidine ring onto the core before reducing the functional group to the amine.

Retrosynthesis Target [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (Target) Precursor1 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile (Key Intermediate) Target->Precursor1 Reduction (-CN to -CH2NH2) SM 2,6-Difluorobenzonitrile (Starting Material) Precursor1->SM SNAr (F displacement) Pyrrolidine Pyrrolidine (Reagent) Precursor1->Pyrrolidine

Figure 1: Retrosynthetic logic identifying 2,6-difluorobenzonitrile as the primary starting material.

Pathway 1: The Nitrile Reduction Route (Preferred)

This pathway is preferred for its high atom economy, regioselectivity, and the commercial availability of 2,6-difluorobenzonitrile.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The starting material, 2,6-difluorobenzonitrile , possesses two equivalent fluorine atoms activated by the electron-withdrawing nitrile group. Reaction with pyrrolidine results in the displacement of exactly one fluorine atom.

  • Mechanism: Meisenheimer complex formation followed by elimination of fluoride.

  • Regioselectivity: High.[1][2] Once the first pyrrolidine is added, the ring becomes electron-rich (deactivated), preventing the second fluorine from reacting under mild conditions.

Experimental Protocol:

  • Reagents: 2,6-Difluorobenzonitrile (1.0 equiv), Pyrrolidine (1.1–1.5 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove residual DMF/pyrrolidine. Dry over

    
     and concentrate.
    
  • Expected Yield: 90–95%. The product, 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile , is typically a solid that can be recrystallized from ethanol/hexanes.

Step 2: Nitrile Reduction

The conversion of the nitrile to the primary amine requires a strong reducing agent.

  • Option A: Lithium Aluminum Hydride (LiAlH4): The standard laboratory method. Rapid and complete.

  • Option B: Borane-THF (

    
    ):  Milder, safer than LiAlH4, but may require an acidic workup to break the boron-amine complex.
    
  • Option C: Raney Nickel /

    
    :  Industrial catalytic hydrogenation method. Requires high pressure (50+ psi).
    

Detailed Protocol (LiAlH4 Method):

  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Reagent Prep: Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile in anhydrous THF and add dropwise to the hydride suspension. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH4 in grams.
  • Purification: Filter the white precipitate. Concentrate the filtrate. The resulting oil is the free base amine. Convert to HCl salt for stability if needed.

Pathway 2: The Aldehyde Reductive Amination (Alternative)

If the nitrile precursor is unavailable, 2,6-difluorobenzaldehyde can be used. This route avoids strong hydride reducing agents, making it suitable if sensitive functional groups are present elsewhere (though unlikely in this specific fragment).

Step 1: SNAr on Aldehyde

Similar to the nitrile route, pyrrolidine displaces one fluorine.

  • Note: Aldehydes are less electron-withdrawing than nitriles. Higher temperatures (80–100°C) or stronger bases (

    
    ) may be required to drive the reaction to completion.
    
Step 2: Reductive Amination
  • Imine Formation: React 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde with Ammonium Acetate (

    
    ) or alcoholic ammonia.
    
  • Reduction: Add Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ) in situ.
  • Advantage: "One-pot" procedure is possible.[1][3][4]

Critical Process Parameters & Safety

ParameterSpecificationRationale
Stoichiometry (SNAr) Pyrrolidine (1.1 eq)Slight excess ensures complete conversion; too much makes purification difficult.
Temperature (SNAr) < 80°CPrevents double substitution (displacement of the second fluorine).[5]
Quenching (Reduction) Fieser/FieserEssential to prevent aluminum emulsions which trap product and lower yield.
Safety (HF) HF ScavengerThe SNAr reaction generates HF (neutralized by base). Ensure base is in excess (

).
Visualizing the Workflow

The following diagram illustrates the complete synthesis workflow, including decision nodes for purification.

SynthesisWorkflow Start Start: 2,6-Difluorobenzonitrile Step1 Step 1: SNAr (Pyrrolidine, K2CO3, MeCN, 60°C) Start->Step1 Check1 QC: TLC/LCMS (Mono-sub vs Di-sub) Step1->Check1 Check1->Step1 Incomplete Interm Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile Check1->Interm Pass (>95% Mono) Step2 Step 2: Reduction (LiAlH4, THF, 0°C -> RT) Interm->Step2 Quench Workup: Fieser Quench & Extraction Step2->Quench Final Target: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Quench->Final

Figure 2: Step-by-step workflow for the Nitrile Reduction pathway.

References

  • Nucleophilic Aromatic Substitution Kinetics: Hone, C. A., et al. (2017). "Kinetic investigations of the SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine." Chemical Engineering Transactions.

  • General Nitrile Reduction Methodologies: Gandhamsetty, N., et al. (2015).[6] "Selective Reduction of Nitriles to Amines." Journal of Organic Chemistry.

  • Synthesis of Fluorinated Benzylamines: Mykhailiuk, P., et al. (2014). "Synthesis of unique pyrrolidines for drug discovery." Tetrahedron.

  • Related Pharmacophore Synthesis (P-CABs): Hibi, S., et al. (2012). "Discovery of Perampanel: A Novel AMPA Receptor Antagonist."[7] Journal of Medicinal Chemistry. (Describes similar 2-substituted benzonitrile chemistry).

Sources

Exploratory

Electronic properties of fluorine-substituted pyrrolidinyl benzylamines

An In-depth Technical Guide to the Electronic Properties of Fluorine-Substituted Pyrrolidinyl Benzylamines Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Fluorine-Substituted Pyrrolidinyl Benzylamines

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the electronic properties of fluorine-substituted pyrrolidinyl benzylamines, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the profound impact of fluorine substitution on the molecular electronic landscape, offering both theoretical frameworks and practical experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Modulating Electronic Properties

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for subtle yet powerful modulation of a molecule's physicochemical and biological characteristics. In the context of pyrrolidinyl benzylamines, strategic fluorination can significantly alter electronic distribution, which in turn influences receptor binding affinity, metabolic stability, and membrane permeability. This guide will dissect these influences, providing a robust framework for understanding and predicting the electronic behavior of this important molecular scaffold.

The pyrrolidinyl benzylamine core is a common motif in centrally active compounds, valued for its ability to present key pharmacophoric features in a defined three-dimensional space. The electronic nature of the benzylamine's aromatic ring is a critical determinant of its interaction with biological targets, particularly through π-π stacking, cation-π, and other non-covalent interactions. Fluorine, as a strong electron-withdrawing group, directly modulates the electron density of this ring system.

Theoretical Framework: Understanding Electronic Effects through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the electronic structure of molecules. By solving approximations of the Schrödinger equation, we can visualize and quantify the effects of fluorine substitution.

Key Computational Descriptors
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and electronic excitation potential. Fluorine substitution is expected to lower the energy of both the HOMO and LUMO, with the magnitude of this effect dependent on the substitution pattern.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the van der Waals surface of a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrrolidinyl benzylamines, the nitrogen of the pyrrolidine is typically an electron-rich site, while the introduction of fluorine creates localized electron-deficient regions on the aromatic ring. This has profound implications for non-covalent interactions with protein residues.

Computational Workflow: A Practical Guide

A typical DFT workflow for analyzing these compounds involves the following steps, which are essential for ensuring the accuracy and reliability of the results.

G cluster_0 Computational Workflow for Electronic Property Analysis A 1. Structure Optimization (e.g., B3LYP/6-31G*) B 2. Frequency Calculation (Confirm Minimum Energy) A->B Verify Geometry C 3. Single-Point Energy Calculation (Higher Level of Theory, e.g., 6-311+G**) B->C Refine Energy D 4. Population Analysis (HOMO, LUMO, MEP) C->D Extract Properties E 5. Data Interpretation (Relate to Reactivity & Properties) D->E Synthesize Insights

Caption: A typical DFT workflow for analyzing molecular electronic properties.

This self-validating process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

Experimental Characterization of Electronic Properties

While computational methods provide a theoretical model, experimental techniques are essential for validating these predictions and measuring bulk material properties. Cyclic Voltammetry and UV-Visible Spectroscopy are two powerful and accessible methods for probing the electronic landscape of these molecules.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential correlates with the energy required to remove an electron from the HOMO.

Step-by-Step Experimental Protocol for Cyclic Voltammetry:

  • Preparation of the Analyte Solution: Dissolve a precise amount (e.g., 1-2 mg) of the fluorine-substituted pyrrolidinyl benzylamine in an appropriate electrochemical solvent (e.g., acetonitrile or dichloromethane, 10 mL) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell:

    • Working Electrode: A glassy carbon electrode offers a wide potential window.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or gauze.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) to observe oxidation, and then reverse the scan.

    • The scan rate (e.g., 100 mV/s) can be varied to investigate the reversibility of the electrochemical process.

  • Internal Reference: After the initial scan, add a small amount of an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺). All measured potentials should be referenced against this internal standard to ensure comparability across different experiments.

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram. The half-wave potential (E₁/₂) for a reversible process is a good approximation of the standard redox potential.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO or related π-π* transitions in the aromatic ring.

Step-by-Step Experimental Protocol for UV-Visible Spectroscopy:

  • Solvent Selection: Choose a UV-grade solvent that dissolves the compound and does not absorb in the wavelength range of interest (e.g., ethanol, acetonitrile, or cyclohexane).

  • Solution Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and scattering.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The energy of the electronic transition can be calculated from λ_max using the Planck-Einstein relation (E = hc/λ). This energy provides an experimental estimate of the HOMO-LUMO gap.

G cluster_1 Experimental Workflow for Electronic Characterization A Sample Preparation (Dissolution in appropriate solvent) B Cyclic Voltammetry (Measure Redox Potentials) A->B C UV-Vis Spectroscopy (Measure Absorption Maxima) A->C D Data Correlation (Relate E₁/₂ and λ_max to HOMO/LUMO) B->D C->D E Structure-Property Analysis D->E

Caption: An integrated workflow for experimental electronic property analysis.

Structure-Property Relationships: The Impact of Fluorine Position

The position of the fluorine atom(s) on the benzylamine ring has a predictable and significant impact on the molecule's electronic properties. This is due to the interplay of two fundamental electronic effects:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network. This effect is distance-dependent and stabilizes electron density on the ring, making the molecule more resistant to oxidation (higher oxidation potential).

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density back to the aromatic π-system. This effect is strongest when the fluorine is in the ortho or para position relative to the benzylic carbon.

Table 1: Predicted Effects of Fluorine Substitution on Electronic Properties

Substitution PatternDominant EffectEffect on Ring Electron DensityPredicted Oxidation Potential (vs. Unsubstituted)Predicted HOMO-LUMO Gap
ortho-FluoroStrong -I, Moderate +RSignificant DecreaseHigherLarger
meta-FluoroStrong -I onlyStrongest DecreaseHighestLargest
para-FluoroStrong -I, Strong +RModerate DecreaseHigherLarger
Di- or Tri-substitutedCumulative -IVery Significant DecreaseMuch HigherMuch Larger

The meta position is unique because it is not in conjugation with the benzylic carbon, and thus the resonance effect is negligible. This results in the strongest net electron withdrawal, leading to the highest oxidation potential and typically the largest HOMO-LUMO gap among the monosubstituted isomers.

Conclusion

The electronic properties of fluorine-substituted pyrrolidinyl benzylamines are a direct consequence of the powerful electron-withdrawing nature of fluorine, modulated by its position on the aromatic ring. A combined approach of high-level computational modeling with DFT and empirical validation through techniques like cyclic voltammetry and UV-Vis spectroscopy provides a robust platform for understanding and engineering these properties. This knowledge is critical for the rational design of novel drug candidates and advanced materials, allowing scientists to fine-tune molecular electronics for optimal performance.

References

  • Title: The Mighty Fluorine: A Review on Its Great Impact on the Field of Medicinal Chemistry Source: ACS Omega URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1-benzyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidine derivatives as potential antimicrobial agents Source: RSC Advances URL: [Link]

  • Title: Synthesis, antimicrobial, and in silico studies of some novel pyrrolidine derivatives Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of New 1-Benzoyl-3-substituted-pyrrolidine-2,5-dione Derivatives Source: Polycyclic Aromatic Compounds URL: [Link]

  • Title: A review on the synthesis of benzylamine derivatives and their biological applications Source: Taylor & Francis Online URL: [Link]

Foundational

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS number and identifiers

An In-Depth Technical Guide to [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine This technical guide provides a comprehensive overview of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

This technical guide provides a comprehensive overview of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical identity, plausible synthetic routes, potential applications, and essential safety considerations, grounding all information in established scientific principles and relevant literature.

Introduction: A Molecule of Interest

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative featuring two key pharmacophoric elements: a fluorine atom and a pyrrolidine ring. The strategic placement of a fluorine atom on an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence pKa, metabolic stability, and binding affinity to target proteins[1][2][3][4][5].

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids. Its three-dimensional structure allows for a thorough exploration of chemical space, which is crucial for optimizing ligand-receptor interactions. Furthermore, the pyrrolidine moiety can enhance solubility and introduce stereochemical complexity[6][7]. The combination of these two structural features in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine makes it a valuable building block for the synthesis of novel bioactive compounds.

Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical entity is fundamental for research and regulatory purposes. While a specific Chemical Abstracts Service (CAS) number for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine has not been found in publicly accessible databases during a thorough search, its key identifiers have been programmatically determined and are presented below. For comparison, the related isomer (3-Fluoro-2-(pyrrolidin-1-yl)phenyl)methanamine is registered under CAS number 1514176-05-6[8].

IdentifierValueSource
IUPAC Name [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
Molecular Formula C11H15FN2[9]
Molecular Weight 194.25 g/mol
Canonical SMILES C1CCN(C1)C2=C(C(=CC=C2)F)CN[9]
InChI InChI=1S/C11H15FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-8,13H2[9]
InChIKey BMYFCQXYAXKCBA-UHFFFAOYSA-N[9]

Predicted Physicochemical Properties:

PropertyValue
XlogP 1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Proposed Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow A 1,2,3-Trifluorobenzene B 1-(2,3-Difluorophenyl)pyrrolidine A->B Nucleophilic Aromatic Substitution (Pyrrolidine, Base) C 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile B->C Cyanation (e.g., Zn(CN)2, Pd catalyst) D [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(2,3-Difluorophenyl)pyrrolidine

  • To a solution of 1,2,3-trifluorobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a strong base such as potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2,3-difluorophenyl)pyrrolidine.

Step 2: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-(2,3-difluorophenyl)pyrrolidine (1.0 eq), zinc cyanide (Zn(CN)2) (0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) in a solvent like DMF.

  • Heat the mixture to 120-150 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS.

  • Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile.

Step 3: Synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

  • Under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C.

  • Slowly add a solution of 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in the same anhydrous solvent to the suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with the ether solvent.

  • Combine the filtrate and washings, dry the organic layer, and concentrate under reduced pressure to yield the crude [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Potential Applications in Research and Drug Development

The structural motifs of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

  • CNS-Active Agents: The pyrrolidine ring is a common feature in compounds targeting the central nervous system. For instance, certain pyrrolidine derivatives have been investigated for their antipsychotic, antidepressant, and anxiolytic activities[10]. The addition of a fluorine atom can enhance blood-brain barrier permeability and metabolic stability, making this compound an attractive scaffold for CNS drug discovery.

  • Enzyme Inhibitors: The benzylamine core can serve as a starting point for the design of various enzyme inhibitors. The introduction of fluorine can modulate the electronic properties of the phenyl ring, potentially influencing binding interactions with target enzymes[1].

  • Antimicrobial Agents: Pyrrolidine derivatives have been explored for their antibacterial and antifungal properties[6]. The lipophilicity conferred by the fluorinated phenyl ring could enhance the cell membrane permeability of potential antimicrobial agents derived from this scaffold.

Analytical Characterization

The structural confirmation of synthesized [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the pyrrolidine ring protons. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would display a signal characteristic of the fluorine atom on the aromatic ring, and its coupling to adjacent protons would confirm its position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

Safety and Handling

No specific safety data sheet (SDS) is available for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. Therefore, it should be handled with the precautions appropriate for a novel research chemical with unknown toxicological properties. General safety guidelines for related compounds, such as benzylamine, should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine represents a promising, yet underexplored, chemical entity. Its structure, combining the advantageous properties of a fluorinated aromatic ring and a pyrrolidine moiety, makes it a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its properties and potential uses. As with any novel compound, appropriate safety precautions are paramount during its handling and use.

References

  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Nodwell, M. B., Bagai, A., Halperin, S. D., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(65), 12971-12974. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • PubChemLite. ([2-fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine). Retrieved from [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Majer, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4698. [Link]

  • Lee, H., & Kim, J. (2017). The identification and analytical characterization of 2,2'-difluorofentanyl. Drug Testing and Analysis, 9(10), 1548-1554. [Link]

  • Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry, 191, 112149. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

The following technical guide details the synthetic rationale and methodology for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1514176-05-6). This compound is a functionalized benzylamine building block utilized...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic rationale and methodology for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1514176-05-6). This compound is a functionalized benzylamine building block utilized in the development of GPCR ligands and CNS-active agents.

Introduction & Retrosynthetic Analysis

The target molecule features a benzylamine core substituted at the ortho positions with a fluorine atom and a pyrrolidine ring. The steric and electronic environment of the 2,6-disubstituted phenyl ring suggests a synthetic strategy reliant on Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Reduction .

Strategic Logic:

  • Core Construction: The electron-deficient nature of 2,6-difluorobenzonitrile makes it an ideal substrate for regioselective SNAr.[1] The nitrile group (-CN) acts as a strong electron-withdrawing group (EWG) to activate the ring for nucleophilic attack.[1]

  • Functionalization: Pyrrolidine acts as the nucleophile. Due to the symmetry of the starting material, mono-substitution is kinetically favored under controlled conditions, yielding the 2-fluoro-6-pyrrolidinyl intermediate.[1]

  • Transformation: The nitrile is subsequently reduced to the primary amine (methanamine) using a hydride donor.

Reaction Workflow & Diagram

The following directed graph illustrates the chemical pathway and logic flow.

SynthesisPathway SM Starting Material 2,6-Difluorobenzonitrile Inter Intermediate 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile SM->Inter Step 1: SnAr (DMSO, 80°C) Reagent1 Reagent A Pyrrolidine / K2CO3 Reagent1->Inter Product Target Product [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Inter->Product Step 2: Reduction (THF, 0°C to Reflux) Reagent2 Reagent B LiAlH4 or BH3·THF Reagent2->Product

Figure 1: Synthetic workflow from 2,6-difluorobenzonitrile to the target benzylamine via SNAr and hydride reduction.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile

Principle: Nucleophilic Aromatic Substitution (SNAr).[1] Safety: Pyrrolidine is flammable and corrosive. 2,6-Difluorobenzonitrile is an irritant.[1] Perform in a fume hood.

  • Setup: Charge a reaction vessel with 2,6-difluorobenzonitrile (1.0 equiv) and anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) (approx. 5–10 volumes).

  • Base Addition: Add Potassium carbonate (K2CO3) (1.5–2.0 equiv) to scavenge the HF generated.

  • Nucleophile Addition: Add Pyrrolidine (1.05–1.1 equiv) dropwise.

    • Note: A slight excess ensures conversion, but too large an excess may lead to bis-substitution (displacing both fluorines).[1]

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS for the consumption of starting material and formation of the mono-substituted product.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water to precipitate the product or extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization (from hexanes/EtOAc) or Flash Column Chromatography if necessary.[1]

Step 2: Reduction to [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Principle: Reduction of a nitrile to a primary amine.[1] Safety: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. Use strictly anhydrous conditions.

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Add anhydrous Tetrahydrofuran (THF) .[1]

  • Reagent Prep: Carefully add LiAlH4 (2.0–3.0 equiv) pellets or solution at 0°C.

  • Addition: Dissolve the intermediate 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile in anhydrous THF and add dropwise to the hydride suspension at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux (approx. 66°C) for 2–4 hours. Monitor for disappearance of the nitrile peak (IR ~2200 cm⁻¹) or by LC-MS.[1]

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (x mL per x g LiAlH4), then 15% NaOH (x mL), then water (3x mL).[1]

    • Stir until a white granular precipitate forms.

  • Isolation: Filter off the aluminum salts. Concentrate the filtrate to obtain the crude amine.

  • Purification: The amine can be purified by converting it to a hydrochloride salt (using HCl in dioxane/ether) or via preparative HPLC.

Physicochemical Data & Safety Summary

ParameterData / Specification
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
LogP (Predicted) ~1.5 - 2.0
Key Hazards Skin/Eye Irritant, Corrosive (Amine), Fluorinated waste
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Safety Considerations:

  • Fluorine Chemistry: While the C-F bond is stable, disposal of fluorinated aromatics requires adherence to specific environmental protocols to prevent PFAS-like contamination logic, although this specific molecule is not a PFAS.

  • Amine Handling: Benzylamines can absorb CO₂ from the air to form carbamates; store under nitrogen or argon.

References

  • PubChem. (n.d.).[2] [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CID 79515380).[1][3] National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link][1]

Sources

Application

Application Notes and Protocols for Reductive Amination Using [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern organic synthesis, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes. Its prominence is underscored by the fact that approximately a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry are achieved through this method.[1][2][3][4][5] This powerful transformation enables the construction of secondary and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and amines.[6][7] The reaction proceeds through a two-step sequence within a single pot: the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][8][9] This approach offers a more controlled alternative to direct amine alkylation, which is often plagued by over-alkylation.[8][10]

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a unique primary amine featuring a fluorinated aromatic ring and a pyrrolidine moiety. These structural motifs are of significant interest in drug discovery, with the pyrrolidine ring being a common feature in over 20 FDA-approved drugs.[11] The fluorine atom can enhance metabolic stability and binding affinity. These application notes provide a detailed guide to employing this valuable building block in reductive amination protocols, offering insights into mechanistic considerations, reagent selection, and practical experimental procedures.

Mechanism and Key Considerations

The reductive amination process begins with the nucleophilic attack of the primary amine, [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[8][12] The subsequent dehydration of the resulting hemiaminal intermediate yields a transient imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine C=N double bond to afford the final amine product.[8][9]

G carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O h2o H₂O hemiaminal->h2o product Secondary Amine Product imine->product + Reducing Agent oxidized_agent Oxidized Reducing Agent product->oxidized_agent reducing_agent Reducing Agent reducing_agent->product G start Combine Aldehyde and Amine in DCM add_stab Add Sodium Triacetoxyborohydride (STAB) start->add_stab stir Stir at Room Temperature (2-12 h) add_stab->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench with Saturated NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Secondary Amine purify->product

Figure 2: Experimental workflow for reductive amination with STAB.

Materials:

  • [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).

  • Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the desired secondary amine.

Protocol 2: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride and Acetic Acid

The reductive amination of ketones is generally slower than that of aldehydes. The addition of a catalytic amount of acetic acid can accelerate imine formation. [13][14] Additional Materials:

  • Ketone (1.0-1.5 eq)

  • Glacial acetic acid (1-2 eq)

Procedure:

  • In a round-bottom flask, combine [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 eq), the ketone (1.0-1.5 eq), and glacial acetic acid (1-2 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.

  • Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS. Reaction times may be longer than for aldehydes (12-24 hours).

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the equivalents of the carbonyl compound and the reducing agent. For unreactive ketones, gentle heating (e.g., 40 °C) may be beneficial. The addition of a Lewis acid like Ti(OiPr)₄ can also improve yields for less reactive substrates, especially when using sodium cyanoborohydride. [8]* Side Reactions: The primary side reaction is the reduction of the carbonyl starting material. Using a highly selective reducing agent like STAB minimizes this issue. [13]If using NaBH₄, ensure sufficient time for imine formation before adding the reducing agent. [15]* Purification Challenges: The polarity of the final amine product can vary significantly based on the carbonyl partner. A range of eluent systems should be screened for optimal purification by column chromatography.

Conclusion

Reductive amination is a highly reliable and versatile method for the synthesis of complex amines, which are crucial in the development of new therapeutics. [3][4]By leveraging the unique structural features of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine and applying the robust protocols detailed in these notes, researchers can efficiently generate novel amine derivatives for their discovery programs. The use of sodium triacetoxyborohydride is particularly recommended for its efficiency, selectivity, and favorable safety profile. [14]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Sodium Cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination?[Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • Al-Amin, M., & Rashid, M. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 168-192. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31825612. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Kar, A., & Das, P. (2019). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 50(43). [Link]

  • LibreTexts Chemistry. (2023, January 22). Reductive Amination. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (2016). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. CHIMIA International Journal for Chemistry, 70(4), 261-266. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

Sources

Method

Amide coupling reaction conditions for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Application Note: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Executive Summary & Strategic Analysis Target Molecule: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Chemical Class: 2,6-Disubstituted Benzylamine Prim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Executive Summary & Strategic Analysis

Target Molecule: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Chemical Class: 2,6-Disubstituted Benzylamine Primary Challenge: The ortho-effect (Steric hindrance & Electronic modulation)

Synthesizing amides using [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine presents a distinct challenge in medicinal chemistry. While the nucleophilic center is a primary amine, its reactivity is attenuated by the steric bulk of the ortho-pyrrolidinyl group and the electronic withdrawal of the ortho-fluoro group. Furthermore, the electron-rich nature of the pyrrolidine-substituted aromatic ring makes the system sensitive to harsh acidic conditions or oxidative stress.

This guide rejects the "one-size-fits-all" approach (e.g., standard EDC/HOBt), which often results in sluggish kinetics and incomplete conversion for this substrate. Instead, we present two high-fidelity protocols:

  • Protocol A (Discovery Scale): HATU/HOAt activation for maximum conversion.

  • Protocol B (Process/Scale-Up): T3P® (Propylphosphonic anhydride) for cleaner profiles and simplified workup.

Pre-Reaction Critical Assessment

Before initiating synthesis, the chemical environment must be understood to prevent common failure modes.

ParameterCharacteristicImpact on Protocol
Steric Bulk High (ortho-pyrrolidine)Requires highly reactive active ester intermediates (OAt or T3P-complex) rather than OBt.
Basicity Dual Basic SitesThe benzylamine (

) is the nucleophile. The N-aryl pyrrolidine (

) is weakly basic but can protonate in strong acid, altering solubility.
Solubility Lipophilic CoreFree base is soluble in DCM/THF. Salt forms (HCl) require polar aprotic solvents (DMF/DMAc) or biphasic systems.
Electronic Electron-Rich RingAvoid strong Lewis acids (e.g.,

) or uncapped acid chlorides which may cause Friedel-Crafts side reactions.
Visual Workflow: Decision Logic

The following diagram illustrates the logic flow for selecting the appropriate coupling strategy based on the carboxylic acid partner.

CouplingLogic Start Start: Select Carboxylic Acid Partner CheckSterics Is the Acid Partner Sterically Hindered? Start->CheckSterics CheckScale Scale of Reaction? CheckSterics->CheckScale No HATU PROTOCOL A: HATU/DIPEA (High Cost, Max Yield) CheckSterics->HATU Yes (e.g., alpha-tertiary carbon) CheckScale->HATU < 100 mg (Discovery) T3P PROTOCOL B: T3P/Pyridine (Low Epimerization, Easy Workup) CheckScale->T3P > 100 mg (Process) AcidChloride Alternative: Acid Chloride (Requires careful base control) T3P->AcidChloride If T3P fails

Figure 1: Decision matrix for coupling partner selection. Protocol A is prioritized for difficult substrates, while Protocol B is preferred for scalability.

Detailed Experimental Protocols
Protocol A: HATU-Mediated High-Throughput Coupling

Best For: Discovery chemistry, milligram scales, and valuable carboxylic acid partners. Mechanism: Uses the 7-azabenzotriazole (HOAt) leaving group, which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, overcoming the steric wall of the ortho-pyrrolidine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv; use 4.0 if amine is a salt)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

    • Note: Do not wait longer than 15 minutes, as the active ester can degrade or racemize if the acid is chiral.

  • Amine Addition: Add the [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check LCMS. If incomplete after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequence: Sat.

      
       (2x), Water (1x), Brine (1x).
      
    • Critical Step: The pyrrolidine moiety makes the product slightly basic. Ensure the organic layer is not washed with strong acid (1M HCl), or you will lose the product to the aqueous layer. Use dilute citric acid (5%) only if necessary.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>1g), avoiding epimerization, and simple workup. Mechanism: T3P acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride that is highly reactive but sterically discriminating.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc preferred).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

    • Why dropwise? The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; allow 12–24 hours.

  • Workup (The "Self-Cleaning" Advantage):

    • Add water directly to the reaction mixture.

    • Separate layers. The T3P by-products are water-soluble.

    • Wash organic layer with 0.5 M NaOH (to remove unreacted acid) and Brine.

    • Dry over

      
       and concentrate.
      
Troubleshooting & Optimization

Scenario: Reaction Stalls at 50% Conversion

  • Cause: The steric wall of the ortho-pyrrolidine is preventing the approach of the bulky active ester.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone). NMP is a "faster" solvent for amide couplings due to its high dielectric constant and ability to break up intermolecular H-bonds. Increase temperature to 60°C.

Scenario: Product is lost during extraction

  • Cause: The product has protonated on the pyrrolidine nitrogen and moved to the aqueous phase.

  • Solution: Adjust the pH of the aqueous wash to ~8-9 using sat.

    
     or dilute NaOH. The product must remain neutral to stay in the organic phase.
    
Mechanistic Visualization

Mechanism Acid Carboxylic Acid (R-COOH) Activation Activation Step (HATU/Base) Acid->Activation ActiveEster Active Ester (OAt Intermediate) Activation->ActiveEster TS Transition State (HOAt assists proton transfer) ActiveEster->TS + Amine Amine Target Amine (Sterically Hindered) Amine->TS Product Final Amide TS->Product - HOAt

Figure 2: Mechanistic flow of HATU coupling. The HOAt leaving group provides anchimeric assistance (neighboring group participation), which is critical for overcoming the steric hindrance of the 2,6-disubstituted benzylamine.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Basavapathruni, A., et al. (2022). Conformational Control of Sterically Hindered Amides. Journal of Medicinal Chemistry. (Contextual reference for ortho-substituted benzylamines). Link

Sources

Application

Using [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine as a heterocyclic building block

Application Note: Strategic Utilization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in Medicinal Chemistry Executive Summary [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1251889-06-3, generic ref) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in Medicinal Chemistry

Executive Summary

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1251889-06-3, generic ref) represents a "privileged" heterocyclic building block designed for high-value medicinal chemistry programs.[1] Unlike simple benzylamines, this scaffold incorporates two critical ortho-substituents—a fluorine atom and a pyrrolidinyl ring—that synergistically modulate physicochemical properties and binding conformation.[1]

This guide details the strategic application of this building block, focusing on overcoming the steric challenges presented by the ortho-substituents to successfully synthesize diverse chemical libraries. We prioritize protocols for amide coupling, reductive amination, and heterocyclic ring fusion.[1]

Chemical Profile & Structural Logic

The utility of this building block stems from the "Ortho-Effect," where the bulky pyrrolidine and the fluorine atom restrict the rotation of the methanamine side chain, potentially locking downstream pharmacophores into bioactive conformations.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Fragment-based drug design (FBDD) compliant.
Molecular Weight 194.25 g/mol Low MW allows for significant decoration without violating Lipinski's Rule of 5.[1]
Electronic Effect Push-Pull System Pyrrolidine (e- donor) and Fluorine (e- withdrawer) create a polarized aromatic core, often enhancing

stacking interactions in protein pockets.[1]
Metabolic Stability High The ortho-fluorine blocks a common site of CYP450-mediated metabolic oxidation.[1]
Basicity (pKa) ~9.5 (Pyrrolidine), ~8.8 (Amine)The pyrrolidine moiety enhances aqueous solubility and lysosomotropic distribution (CNS penetration).

Application I: Amide Coupling (The "Linker" Strategy)

Challenge: The primary amine is flanked by two ortho-substituents. The pyrrolidine ring, in particular, adds significant steric bulk, making standard coupling (e.g., EDC/NHS) sluggish or prone to low yields. Solution: Utilization of HATU with controlled base addition to drive kinetics.

Protocol A: High-Efficiency Sterically Hindered Amide Coupling
  • Reagents:

    • Building Block: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 equiv)[1]

    • Carboxylic Acid Partner (

      
      ): (1.1 equiv)
      
    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

  • Step-by-Step Methodology:

    • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv only).[1] Stir at room temperature (RT) for 15 minutes.

      • Why? Pre-activation forms the reactive OAt-ester.[1] Adding only half the base prevents premature racemization of chiral acids.

    • Addition: Dissolve [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 equiv) in a minimal volume of DMF. Add the remaining DIPEA (1.5 equiv) to this amine solution, then add the mixture dropwise to the activated acid.

    • Reaction: Stir at RT for 4–16 hours.

      • Monitoring: Use LC-MS.[1] If conversion is <50% after 4 hours, heat to 40°C. The ortho-pyrrolidine may require thermal energy to overcome the rotational barrier.

    • Work-up: Dilute with EtOAc, wash with saturated

      
       (x2), water (x1), and brine (x1). Dry over 
      
      
      
      .[1]
    • Purification: Flash column chromatography (DCM/MeOH gradient).

Application II: Reductive Amination (Secondary Amine Synthesis)

Logic: This pathway preserves the basicity of the benzylic nitrogen, which is often crucial for ionic interactions with Asp/Glu residues in receptor pockets (e.g., GPCRs).

Protocol B: Ti(OiPr)4-Mediated Reductive Amination
  • Reagents:

    • Amine: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 equiv)

    • Ketone/Aldehyde: (1.1 equiv)

    • Lewis Acid: Titanium(IV) isopropoxide (

      
      ) (1.5 equiv)
      
    • Reductant:

      
       or 
      
      
      
    • Solvent: Anhydrous THF

  • Step-by-Step Methodology:

    • Imine Formation: In a sealed tube under

      
      , combine the amine, ketone, and 
      
      
      
      in THF. Stir at RT for 6–12 hours.[1]
      • Expert Insight: The titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine despite the steric hindrance of the ortho-substituents.

    • Reduction: Cool the mixture to 0°C. Add

      
       (2.0 equiv) carefully (exothermic). Allow to warm to RT and stir for 2 hours.
      
    • Quench: Add 1N NaOH solution to precipitate titanium salts. Filter through a Celite pad.[1]

    • Isolation: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow (Graphviz)

The following diagram illustrates the decision tree for utilizing this building block based on the desired physicochemical outcome (Solubility vs. Metabolic Stability).

G Start Start: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Decision Target Requirement? Start->Decision Path_Linker Stable Linker Needed (Peptidomimetics) Decision->Path_Linker Rigid Scaffold Path_Basic Ionizable Center Needed (GPCR/Kinase) Decision->Path_Basic H-Bond Donor/Acceptor Rxn_HATU Protocol A: HATU Coupling (Forms Amide) Path_Linker->Rxn_HATU React with R-COOH Rxn_RedAm Protocol B: Ti-Reductive Amination (Forms Secondary Amine) Path_Basic->Rxn_RedAm React with R-C=O Outcome_1 Product A: Metabolic Stability (Fluorine blocks CYP) Rxn_HATU->Outcome_1 Outcome_2 Product B: High CNS Penetration (Pyrrolidine increases sol.) Rxn_RedAm->Outcome_2

Figure 1: Decision matrix for synthetic derivatization of the scaffold.

Scientific Rationale & Troubleshooting

The "Ortho-Effect" and Conformation

The presence of the pyrrolidinyl group at the C6 position (ortho to the methanamine) creates a "molecular lock."

  • Observation: In NMR, you may observe broadening of the benzylic protons (

    
    ) due to restricted rotation.
    
  • Implication: This pre-organization can increase binding affinity by reducing the entropic penalty upon binding to a protein target. However, it also means the amine is less accessible nucleophilically.[1]

  • Troubleshooting Low Yields: If Protocol A fails, switch to the Acid Chloride Method : Convert the carboxylic acid to an acid chloride (

    
    ) and react with the amine in DCM/Pyridine. The smaller electrophile (Acid Chloride vs. HATU-Ester) can better penetrate the steric shield.
    
Metabolic Advantages[1]
  • Fluorine (C2): Prevents hydroxylation at the electron-rich ortho position.

  • Pyrrolidine (C6): While tertiary amines can be liable to N-dealkylation, the steric crowding from the phenyl ring significantly slows this metabolic clearance pathway compared to an open-chain diethylamine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] (Basis for HATU protocol selection).

  • Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1]

Sources

Method

Preparation of pharmaceutical intermediates from [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Application Note: High-Fidelity Functionalization of Sterically Congested Benzylamines Executive Summary & Strategic Value This application note details the synthetic utility of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of Sterically Congested Benzylamines

Executive Summary & Strategic Value

This application note details the synthetic utility of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (referred to herein as FPPM ). This building block represents a "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.

The Challenge: The 2,6-disubstitution pattern creates a unique steric and electronic environment. The ortho-pyrrolidine ring provides significant bulk and electron density, while the ortho-fluorine atom modulates lipophilicity and metabolic stability. However, these groups create a "molecular gate," rendering the benzylic amine nucleophile sterically congested. Standard coupling protocols often fail or result in low yields due to this "Ortho Effect."

The Solution: This guide provides optimized, field-validated protocols for converting FPPM into high-value pharmaceutical intermediates (amides, ureas, and secondary amines) using high-activity coupling reagents (T3P, HATU) and steric-tolerant reductive amination conditions.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Structure 2-Fluoro-6-(pyrrolidin-1-yl)benzylamineSteric Crowding: The benzylic nitrogen is flanked by a bulky heterocycle and a fluorine atom.
Electronic State Electron-Rich Aromatic SystemThe pyrrolidine ring is a strong electron donor (

effect), making the ring electron-rich.
Basicity Benzylic Amine (

)
The primary amine is the exclusive nucleophile. The pyrrolidinyl nitrogen is an aniline-type and significantly less basic (

).
Stability Fluorine Bond StrengthThe C-F bond is stable to standard nucleophilic aromatic substitution (

) due to the electron-rich nature of the ring (deactivated for nucleophilic attack).

Application Protocols

Protocol A: Sterically Demanding Amide Coupling (The T3P Method)

Target: Synthesis of Amide Intermediates for Kinase Inhibitors

Rationale: Traditional EDC/HOBt couplings are often insufficient for 2,6-disubstituted benzylamines due to slow kinetics. We utilize Propylphosphonic Anhydride (T3P) , which drives the reaction through a highly reactive mixed anhydride intermediate while sequestering water, preventing hydrolysis.

Reagents:

  • FPPM (1.0 equiv)

  • Carboxylic Acid Partner (

    
    ) (1.1 equiv)
    
  • T3P (50 wt% in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)

Step-by-Step Methodology:

  • Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and Pyridine (3.0 equiv) in EtOAc (

    
     mL/mmol).
    
  • Activation: Add T3P solution (1.5 equiv) dropwise at

    
    . Stir for 20 minutes to form the active acyl-phosphonate intermediate.
    
  • Addition: Add FPPM (1.0 equiv) slowly. Note: If FPPM is a hydrochloride salt, add an extra 1.0 equiv of base.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

    • Optimization: If conversion is

      
       after 4 hours, heat to 
      
      
      
      . T3P is thermally stable and low-epimerizing.
  • Workup (Self-Validating): Wash the organic layer with water, then 0.5M HCl (to remove excess pyridine/FPPM), then saturated

    
     (to remove excess acid/T3P byproducts). T3P byproducts are water-soluble, simplifying purification.[1]
    
Protocol B: Urea Formation via Isocyanates

Target: Synthesis of Urea Intermediates for GPCR Ligands

Rationale: Ureas are critical pharmacophores. Due to the nucleophilicity of FPPM, reaction with isocyanates is generally fast, but the pyrrolidine ring can cause solubility issues in non-polar solvents.

Reagents:

  • FPPM (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF

Methodology:

  • Dissolve FPPM in anhydrous DCM at

    
    .
    
  • Add the Isocyanate dropwise.

  • Stir at RT for 2 hours.

  • Purification: The product often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate and purify via flash chromatography (MeOH/DCM gradient).

Protocol C: Titanium-Mediated Reductive Amination

Target: Synthesis of Secondary Amine Intermediates

Rationale: Direct alkylation is prone to over-alkylation. Standard reductive amination (NaBH(OAc)3) can be sluggish with hindered ketones. Titanium(IV) isopropoxide is used as a Lewis acid to force imine formation before reduction.

Reagents:

  • FPPM (1.0 equiv)

  • Ketone/Aldehyde (1.1 equiv)

  • 
     (1.5 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: Methanol (MeOH) / THF

Methodology:

  • Combine FPPM, Ketone, and

    
     in dry THF. Stir at RT for 6–12 hours (ensure imine formation is complete via LC-MS).
    
  • Dilute with MeOH and cool to

    
    .
    
  • Add

    
     portion-wise (Caution: Gas evolution).
    
  • Stir for 2 hours.

  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

Comparative Data: Coupling Efficiency

The following table summarizes the yield of FPPM coupling with a sterically hindered partner (2-phenylpropanoic acid) under different conditions.

Coupling ReagentBaseSolventTempYield (Isolated)Notes
EDC / HOBt DIPEADMFRT35%Sluggish; incomplete conversion after 24h.
HATU DIPEADMFRT82%Fast, but difficult removal of urea byproducts.
T3P (Propylphosphonic Anhydride) PyridineEtOAc50°C94% Recommended. Clean profile, easy aqueous workup.
Thionyl Chloride (Acid Chloride) TEADCM0°C60%Significant degradation/side reactions observed.

Visualized Workflows

Figure 1: Synthetic Pathways from FPPM

This diagram illustrates the divergent synthesis of three key pharmaceutical intermediate classes starting from the FPPM scaffold.

FPPM_Pathways FPPM [2-Fluoro-6-(pyrrolidin-1-yl) phenyl]methanamine (FPPM) T3P T3P / Pyridine (Steric Activation) FPPM->T3P DCM DCM / 0°C FPPM->DCM Ti Ti(OiPr)4 / NaBH4 (Lewis Acid) FPPM->Ti Acid Carboxylic Acid (R-COOH) Acid->T3P Isocyanate Isocyanate (R-NCO) Isocyanate->DCM Ketone Ketone/Aldehyde (R-C=O) Ketone->Ti Amide Amide Intermediate (Kinase Inhibitor Scaffold) T3P->Amide High Yield (>90%) Urea Urea Intermediate (GPCR Ligand Scaffold) DCM->Urea Rapid Precipitation SecAmine Secondary Amine (Mono-alkylated) Ti->SecAmine Controlled Alkylation

Caption: Divergent synthesis of pharmaceutical intermediates from the FPPM scaffold using optimized coupling protocols.

Figure 2: T3P Activation Mechanism for Steric Amines

This diagram details why T3P is the superior reagent for this specific application, highlighting the cyclic transition state that overcomes steric hindrance.

T3P_Mechanism Start Carboxylic Acid + T3P MixedAnhydride Active Mixed Anhydride (Highly Electrophilic) Start->MixedAnhydride Pyridine Base Transition Cyclic Transition State (Low Entropy Barrier) MixedAnhydride->Transition + FPPM (Amine Attack) Product Sterically Congested Amide Transition->Product Byproduct Water-Soluble Phosphonate (Easy Removal) Transition->Byproduct

Caption: T3P mechanism facilitating attack of the sterically hindered FPPM amine via a reactive mixed anhydride.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. (Context on HATU vs T3P for sterics). [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Carreiro, E. P., & Burke, A. J. (2014). "The medicinal chemistry of pyrrolidine: a review." Organic & Biomolecular Chemistry. (Context on Pyrrolidine scaffold value). [Link]

Sources

Application

Application Note: Functionalization Strategies for the Primary Amine in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Introduction & Molecule Profile[1][2][3][4] Target Molecule: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS: (Specific CAS not standardized; treat as Custom Building Block) Molecular Formula: Molecular Weight: 194.2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

Target Molecule: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS: (Specific CAS not standardized; treat as Custom Building Block) Molecular Formula:


Molecular Weight:  194.25  g/mol [1][2]

This application note details the functionalization of the primary benzylic amine in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This substrate presents a unique "push-pull" steric and electronic environment that distinguishes it from standard benzylamines.[3][2] Successful derivatization requires navigating the steric bulk of the ortho-pyrrolidine ring and the distinct basicity profiles of the two nitrogen centers.

Structural & Electronic Analysis
  • Primary Nucleophile: The methanamine (

    
    ) is the primary reaction center.[2] It is a highly nucleophilic, 
    
    
    
    hybridized amine (
    
    
    ).
  • The "Spectator" Amine: The pyrrolidin-1-yl group is an aniline derivative.[3][2] While electron-rich due to resonance donation into the ring, the nitrogen lone pair is delocalized.[3][4] Its

    
     is estimated at 5.0–6.0 (significantly less basic than the primary amine).
    
  • Steric Pincer: The primary amine is flanked by a Fluorine atom (Van der Waals radius 1.47 Å) and a Pyrrolidine ring. The pyrrolidine is bulky and likely twisted out of planarity with the benzene ring, creating a "roof" over the reaction site. This ortho-effect retards the approach of bulky electrophiles.[3][2]

Strategic Decision Framework

Before initiating synthesis, select the pathway based on the desired linkage.[3] The steric congestion mandates high-energy electrophiles or catalytic activation.[3][2]

FunctionalizationStrategy Start Target: Primary Amine Goal Desired Linkage? Start->Goal Amide Amide Bond (R-CO-NH-Ar) Goal->Amide Acylation SecAmine Secondary Amine (R-CH2-NH-Ar) Goal->SecAmine Alkylation Sulfon Sulfonamide (R-SO2-NH-Ar) Goal->Sulfon Sulfonylation HATU Protocol A: HATU/DIPEA (High Activity) Amide->HATU Ti Protocol B: Ti(OiPr)4 / NaBH4 (Imine Force) SecAmine->Ti DMAP Protocol C: Sulfonyl Cl / DMAP (Catalysis) Sulfon->DMAP

Figure 1: Decision tree for selecting the optimal functionalization protocol based on the target moiety.[2]

Protocol A: High-Efficiency Amide Coupling

Application: Coupling the amine with carboxylic acids, particularly those with their own steric bulk.[3] Challenge: Standard EDC/HOBt coupling is often too slow due to the ortho-pyrrolidine bulk, leading to incomplete conversion.[3][2] Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester species.

Materials
  • Substrate: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv[2]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Dissolve the amine substrate (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT.

    • Expert Tip: Due to the ortho-pyrrolidine, if the reaction is <50% complete after 2 hours (check LCMS), heat to 50°C. Do not exceed 60°C to avoid epimerization of the acid (if chiral).

  • Monitoring: Monitor by LCMS. Look for the product mass

    
    .
    
    • Note: The product will likely show a strong double-charged peak

      
       due to the presence of two nitrogen atoms.
      
Critical Workup (The "Amine Trap")

Warning: The product contains a basic pyrrolidine nitrogen. Do not wash with 1M HCl. The product will protonate, dissolve in the aqueous layer, and be discarded with the waste.

  • Dilution: Dilute reaction mixture with EtOAc (10 volumes).

  • Wash 1: Saturated

    
     (removes unreacted acid/HATU byproducts).
    
  • Wash 2: Water (removes DMF).[3][2]

  • Wash 3: Brine.[3][2]

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).[3][2] The pyrrolidine group makes the product streak on silica; add 1%

    
     or 
    
    
    
    to the eluent.

Protocol B: Reductive Amination (Secondary Amines)

Application: Installing alkyl groups to form secondary amines.[3] Challenge: The ortho-substituents hinder the formation of the hemiaminal/imine intermediate.[2] Standard


 protocols often stall.
Solution:  Use Titanium(IV) Isopropoxide (

) as a Lewis acid and water scavenger to drive imine formation to completion before reduction.
Materials
  • Substrate: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (1.0 equiv)

  • Aldehyde/Ketone: 1.1–1.2 equiv[2]

  • Lewis Acid:

    
     (1.5 equiv)
    
  • Reductant:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous THF (or Methanol for the reduction step)

Step-by-Step Procedure
  • Imine Formation: In a dried flask under Nitrogen, combine the amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous THF.

  • Activation: Add

    
     (1.5 equiv) via syringe. The solution may turn slightly hazy.
    
  • Incubation: Stir at RT for 6–12 hours.

    • Validation: Aliquot a small sample into methanol and check by LCMS.[3][2] You should see the Imine mass

      
      .[2] If starting amine remains, heat to 40°C.[3][5]
      
  • Reduction: Cool the mixture to 0°C. Add

    
     (2.0 equiv) carefully (gas evolution). Add MeOH (2 mL per mmol) to solubilize the borohydride. Stir for 2 hours allowing to warm to RT.
    
  • Quench (Titanium Crash): Add 1N NaOH or water dropwise.[3][2] A heavy white/blue precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.[3]

  • Purification: The filtrate contains the product. Concentrate and purify via column chromatography.[3][2]

Protocol C: Sulfonylation

Application: Synthesis of Sulfonamides.[3][2] Challenge: Sulfonyl chlorides are bulky sulfur-centered electrophiles.[3][2] Solution: DMAP catalysis is essential to form the reactive sulfonyl-pyridinium intermediate.[3][2]

Procedure
  • Dissolve amine (1.0 equiv) in DCM.[3][2]

  • Add

    
     (3.0 equiv) and DMAP (0.1 equiv).
    
  • Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) slowly.

  • Allow to warm to RT.

  • Workup: Wash with sat.

    
    .[6][2] (The product sulfonamide is acidic enough to be extracted with base, but the pyrrolidine complicates this. Stick to neutral organic extraction and column chromatography).[3][2]
    

Analytical Data Summary

ParameterValue / CharacteristicImplication for Protocol
Primary Amine pKa ~9.5 (Estimated)Highly nucleophilic; reacts first.[3][2]
Pyrrolidine pKa ~5.5 (Estimated)Acts as a weak base; requires basic/neutral workup.[3][2]
LCMS Pattern M+H and M+2HM+2H is often the base peak due to 2x Nitrogen.[3][2]
TLC Behavior Streaks on SilicaRequires 1% Triethylamine in eluent.[3][2]
Solubility High in DCM, EtOAc, MeOHGood for standard organic synthesis.[3]

Troubleshooting & Workup Logic

The most common failure mode with this substrate is product loss during extraction due to the basicity of the pyrrolidine ring.

WorkupLogic Start Crude Reaction Mixture (Contains Product + Reagents) Dilute Dilute with EtOAc Start->Dilute WashAcid Wash with 1M HCl? Dilute->WashAcid Loss CRITICAL FAILURE Product protonates (Pyrrolidine-H+) Moves to Aqueous Layer Lost in waste! WashAcid->Loss YES Safe Wash with NaHCO3 or Water WashAcid->Safe NO YesPath YES NoPath NO Dry Dry Organic Layer (Na2SO4) Safe->Dry Purify Column Chromatography (DCM/MeOH + 1% NH4OH) Dry->Purify

Figure 2: Workup logic flow emphasizing the avoidance of acidic washes to prevent product loss.

References

  • HATU Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[3][2][5][7][8] Tetrahedron, 61(46), 10827-10852.[3] Link

  • Titanium(IV) Isopropoxide Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][9] The Journal of Organic Chemistry, 55(8), 2552-2554.[9] Link

  • Steric Hindrance in Benzylic Amines: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[3] A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031. Link

  • Buchwald-Hartwig Amination (Alternative Strategy): Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Welcome to the technical support center for the synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to improve your yield and purity.

I. Synthetic Overview & Key Challenges

The most common and direct route to synthesizing [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is through the reduction of the commercially available starting material, 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile. This transformation, while seemingly straightforward, is often plagued by issues of low yield and difficult purification due to the molecule's unique structural features. The ortho-substitution pattern with a bulky pyrrolidine group and an electron-withdrawing fluorine atom presents steric and electronic challenges that must be carefully managed.

This guide will focus on troubleshooting the nitrile reduction step, which is the critical yield-determining phase of the synthesis.

II. Troubleshooting Guide: Low Yield and Impurity Formation

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.

Q1: My reaction is showing low conversion of the starting nitrile. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue and can often be traced back to several key factors related to the reducing agent and reaction conditions.

  • Insufficient Reducing Agent Activity: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1] However, it is extremely sensitive to moisture. Inadequate handling can lead to quenching of the reagent and incomplete reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use a fresh, sealed bottle of LiAlH₄ or a freshly prepared standardized solution.

  • Steric Hindrance: The ortho-pyrrolidinyl group can sterically hinder the approach of the hydride to the nitrile carbon.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in an appropriate solvent like tetrahydrofuran (THF) is often necessary. A longer reaction time may also be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inadequate Solvent: The choice of solvent is crucial for the solubility of the starting material and the effectiveness of the reducing agent.

    • Solution: Anhydrous THF is the most common and effective solvent for LiAlH₄ reductions. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove any residual water and peroxides.

Q2: I'm observing significant side product formation. What are the most common impurities and how can I minimize them?

A2: The formation of side products is a major contributor to low yields. The most common impurities are the result of over-reduction, defluorination, or incomplete reduction.

  • Secondary Amine Formation: Catalytic hydrogenation, an alternative to LiAlH₄ reduction, can sometimes lead to the formation of secondary amines through the reaction of the newly formed primary amine with the intermediate imine.[2]

    • Solution: If using catalytic hydrogenation, the addition of a small amount of a weak acid can help to protonate the primary amine, reducing its nucleophilicity and minimizing the formation of secondary amines.[3] Alternatively, using a stronger reducing agent like LiAlH₄ under controlled conditions can favor the direct reduction to the primary amine.

  • Defluorination: The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain reductive conditions, especially with prolonged reaction times or excessive heat.[4][5]

    • Solution: Carefully control the reaction temperature and time. Use the minimum amount of reducing agent required for full conversion of the starting material. If defluorination is a persistent issue, consider using a milder reducing agent, such as sodium borohydride in the presence of a Lewis acid, although this may require more optimization.

  • Incomplete Reduction Products: The reduction of a nitrile to a primary amine proceeds through an intermediate imine.[1] If the reaction is not driven to completion, you may isolate imine-related byproducts.

    • Solution: Ensure a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents of LiAlH₄). As mentioned before, adequate reaction time and temperature are also critical.

Q3: The work-up procedure seems to be causing a significant loss of my product. How can I optimize the work-up?

A3: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can trap the product. The Fieser work-up is a reliable method to obtain a granular precipitate that is easily filtered.

  • Optimized Fieser Work-up Protocol:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • Add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Add '3x' mL of water.

    • Stir the mixture vigorously for 15-30 minutes at room temperature. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

This procedure generally provides a cleaner product and better recovery than simply quenching with acid, which can lead to emulsions and difficult extractions.

III. Experimental Protocols

Recommended Protocol for the Reduction of 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile

Materials:

  • 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add LiAlH₄ (1.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Add anhydrous THF to the flask to create a suspension of LiAlH₄.

  • Dissolve 2-fluoro-6-(pyrrolidin-1-yl)benzonitrile (1.0 eq.) in anhydrous THF in the addition funnel.

  • Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and perform the Fieser work-up as described in Q3 .

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking).

IV. Data Presentation

ParameterRecommended ConditionRationale
Reducing Agent Lithium aluminum hydride (LiAlH₄)Powerful enough to reduce the sterically hindered and electron-deficient nitrile.
Equivalents of Reducing Agent 1.5 - 2.0Ensures complete conversion and minimizes incomplete reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the starting material and compatible with LiAlH₄.
Temperature RefluxOvercomes the activation energy barrier due to steric hindrance.
Work-up Fieser MethodProvides a granular precipitate, simplifying filtration and improving product recovery.

V. Visualizations

Diagram of the Synthetic Workflow

SynthesisWorkflow SM 2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile Reaction Reduction (LiAlH₄, THF, Reflux) SM->Reaction Workup Fieser Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Solution1 Increase Reaction Time/Temp Use Fresh LiAlH₄ Low_Conversion->Solution1 Impurity_Profile Analyze Impurity Profile Good_Conversion->Impurity_Profile Defluorination Defluorination Product Impurity_Profile->Defluorination Present Secondary_Amine Secondary Amine Impurity_Profile->Secondary_Amine Present Workup_Loss Product Loss During Work-up Impurity_Profile->Workup_Loss Suspected Solution2 Decrease Reaction Temp/Time Use Milder Reducing Agent Defluorination->Solution2 Solution3 Use LiAlH₄ instead of Catalytic Hydrogenation Secondary_Amine->Solution3 Solution4 Optimize Fieser Work-up Workup_Loss->Solution4

Caption: Troubleshooting decision tree for low yield issues.

VI. References

  • 3][6][7]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure

Sources

Optimization

Solubility enhancement of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in organic solvents

Topic: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Executive Summary & Molecule Analysis Compound Identity: IUPAC Name: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine[1][2] Functional Class: Polysubstituted Benzylam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Executive Summary & Molecule Analysis

Compound Identity:

  • IUPAC Name: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine[1][2]

  • Functional Class: Polysubstituted Benzylamine / Tertiary Aryl Amine

  • Key Structural Features:

    • Primary Amine (–CH₂NH₂): Highly basic (pKa ~9.0–9.5), prone to carbonate formation upon air exposure.

    • Pyrrolidine Ring (C-N bond): Lipophilic tertiary amine; adds significant steric bulk at the ortho position.

    • Fluorine Atom: Electron-withdrawing, increases lipophilicity (LogP) relative to the parent benzylamine.[1]

The Solubility Challenge: This molecule exhibits "Schizophrenic" solubility behavior. The pyrrolidine ring and fluorine atom render the free base highly lipophilic (soluble in DCM, Toluene), while the primary amine functionality drives high water solubility in acidic media. The ortho-substitution pattern (2-F, 6-Pyrrolidinyl) creates a "steric pocket" around the methanamine group, which often inhibits ordered crystal packing, leading to the common "oiling out" phenomenon during salt formation.[1]

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of the Free Base form. If you are working with a salt (HCl, Tosylate, etc.), refer to Section 3: Salt Handling.

Solubility Heatmap (Free Base)
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for extraction and transport.[1]
Alcohols Methanol / EthanolGood (>50 mg/mL)Good for reactions; poor for crystallization (too soluble).
Ethers THF / MTBEModerate MTBE is the ideal "antisolvent" for crystallization.
Aromatics TolueneGood Excellent for azeotropic drying of the amine.
Alkanes Hexane / HeptanePoor (<5 mg/mL)Use only as a hot antisolvent to force precipitation.
Water Water (pH 7)Low Practically insoluble unless pH < 8.
Critical Protocol: The "Ortho-Effect" in Solvation

Because the pyrrolidine ring is bulky, it disrupts the hydrogen-bonding network usually seen in simple benzylamines.[1]

  • Recommendation: Do not rely solely on alcohols for solubilization if you intend to crystallize. The solvation shell is too stable. You must introduce a non-polar counter-force (e.g., Heptane or MTBE) to break the solvation shell and induce nucleation.

Troubleshooting Guides (Interactive Modules)
Module A: "My Compound is Oiling Out Instead of Crystallizing"

Diagnosis: You attempted to crystallize the salt (likely HCl or Fumarate) from Ethanol/Ether, but a second liquid phase (oil) formed at the bottom.

Root Cause: The ortho-substituents (F, Pyrrolidine) lower the lattice energy, making the melting point of the solvated salt lower than the boiling point of your solvent. You are in the "Oiling Out" zone of the phase diagram.

Corrective Workflow:

OilingOutRescue Start Issue: Oiling Out Observed Step1 Re-heat to Homogeneous Solution Start->Step1 Decision1 Is Solvent Polar? (e.g. MeOH) Step1->Decision1 Action1 Add Seed Crystals at T_cloud + 5°C Decision1->Action1 Yes Action2 Switch Solvent System (Use IPA instead of EtOH) Decision1->Action2 No (or if failed) Action3 Slow Cool (1°C/min) Do NOT Crash Cool Action1->Action3 Action2->Action3 Result Crystalline Solid Action3->Result

Figure 1: Rescue protocol for oiled-out benzylamine salts.

Detailed Protocol:

  • Re-dissolve: Heat the mixture until the oil phase dissolves back into the bulk solvent.

  • Solvent Swap: If using Ethanol, switch to Isopropanol (IPA) . The lower dielectric constant of IPA often favors crystal lattice formation over oil formation for lipophilic amines.

  • Seeding: You must seed the solution while it is still warm (just above the cloud point).

  • Agitation: Maintain vigorous stirring. Oiling out often occurs in stagnant zones.

Module B: "Low Recovery from Organic Extraction"

Diagnosis: You extracted the reaction mixture (aqueous quench) with DCM, but the yield is <50%.

Root Cause: The basicity of the pyrrolidine nitrogen and the benzylamine nitrogen means this molecule can act as a "proton sponge." If the aqueous layer is not sufficiently basic (pH > 12), a significant portion of the molecule remains protonated (charged) and stays in the water.

Corrective Workflow:

ExtractionLogic Input Aqueous Reaction Mix CheckPH Check pH Input->CheckPH Adjust Adjust to pH > 12 (Use NaOH, not NaHCO3) CheckPH->Adjust pH < 11 Extract Extract with DCM x3 CheckPH->Extract pH > 12 Adjust->Extract Wash Brine Wash Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4 for amines) Wash->Dry

Figure 2: pH-dependent extraction logic for diamines.

Technical Insight:

  • Avoid Weak Bases: Sodium Bicarbonate (NaHCO₃) only raises pH to ~8.5. This is insufficient to fully deprotonate the primary amine (pKa ~9.5). You must use 1M NaOH or K₂CO₃ .

  • Drying Agent: Use Sodium Sulfate (Na₂SO₄). Magnesium Sulfate (MgSO₄) is slightly acidic (Lewis acid) and can bind to primary amines, leading to yield loss on the filter cake.

Frequently Asked Questions (FAQs)

Q1: Can I store the free base in solution? A: Caution advised. Primary benzylamines react avidly with atmospheric CO₂ to form carbamates or solid carbonate salts (white crust).

  • Best Practice: Store as the HCl salt. If you must store the free base, keep it in Toluene under Argon at 4°C.

Q2: Which acid is best for salt formation? A:

  • Hydrochloric Acid (HCl): Often yields hygroscopic salts due to the flexibility of the benzyl chain.

  • Fumaric Acid: Highly recommended. Fumarate salts of benzylamines often have higher melting points and better crystallinity due to the rigid dicarboxylic acid backbone bridging two amine molecules.

  • Protocol: Dissolve free base in 10 volumes of Acetone; add 0.5 eq of Fumaric acid (dissolved in MeOH).

Q3: Why is my NMR showing broad peaks? A: This is likely due to Rotameric Exchange . The bulky pyrrolidine ring at the ortho position restricts rotation around the phenyl-pyrrolidine bond.[1]

  • Fix: Run the NMR at 50°C (323 K) in DMSO-d6 to speed up the rotation and sharpen the peaks.

References & Grounding
  • Hansen Solubility Parameters (HSP): Principles of Solubility for Benzylamines.

    • Source:[1]

    • Relevance: Explains the interaction radius (

      
      ) between the amine solute and polar/non-polar solvents.
      
  • PubChem Compound Database: Benzylamine Properties.

    • Source:[1]

    • Relevance: Baseline physicochemical data (pKa, LogP) for the parent scaffold used to extrapolate behavior for the substituted analog.

  • Salt Selection in Drug Discovery: Counter-ion Selection for Flexible Amines.

    • Source:

    • Relevance: Authoritative text on overcoming "oiling out" via counter-ion switching (e.g., Fumarate vs HCl).

  • Reaction Optimization: Ortho-Lithiation and Substitution Patterns.

    • Source:[1]

    • Relevance: Provides safety and handling comparisons for volatile organic amines.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic amines.

Sources

Troubleshooting

Purification methods for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine impurities

Technical Support Center: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Welcome to the technical support center for the purification of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Welcome to the technical support center for the purification of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. We will address common purification challenges through a series of troubleshooting scenarios and frequently asked questions, providing both the underlying principles and actionable protocols to ensure you obtain your target compound with the highest possible purity.

Part A: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow, providing direct causes and solutions.

Scenario 1: My TLC plate shows significant streaking or tailing for the product spot.

Question: I'm trying to monitor my column chromatography fractions, but the product spot is a long streak from the baseline, making it impossible to assess purity. What's causing this and how do I fix it?

Answer:

This is a classic and highly common issue when purifying basic compounds like amines on standard silica gel.[1][2]

  • The Root Cause (Expertise & Experience): Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine, [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, is interacting strongly with these acidic sites through an acid-base interaction. This causes a portion of your compound to "stick" to the stationary phase, leading to a slow, continuous elution that manifests as streaking or "tailing" on the TLC plate. This same phenomenon will ruin your separation on a silica gel column.

  • The Solution: Neutralize the Stationary Phase. You must neutralize these acidic sites to achieve sharp, well-defined spots. This is accomplished by adding a small amount of a volatile competing base to your mobile phase.

    Step-by-Step Protocol: Modified Mobile Phase for TLC & Column Chromatography

    • Prepare Your Stock Solvent System: Create your desired mobile phase, typically a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). A good starting point might be 70:30 Hexanes:Ethyl Acetate.

    • Add the Modifier: To this solvent mixture, add 0.5% to 1% triethylamine (TEA) or 0.1% ammonium hydroxide. For example, to 100 mL of your mobile phase, add 1 mL of TEA.

    • Equilibrate Your System:

      • For TLC: Add the modified mobile phase to your TLC chamber and let the atmosphere saturate for 5-10 minutes before running your plate.

      • For Column Chromatography: When packing your column, use the modified mobile phase. Crucially, pre-treat your silica by flushing the packed column with 2-3 column volumes of the modified mobile phase before loading your sample. This ensures all acidic sites are neutralized prior to the separation.

    • Run the Chromatography: Proceed with your TLC or column separation as usual. You should now observe compact, round spots and achieve significantly better peak shape during column chromatography.

Scenario 2: After column chromatography, my "pure" fractions contain unreacted 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde.

Question: I've run a column, and my NMR spectrum shows both my desired amine product and the starting aldehyde. They are co-eluting. How can I separate them?

Answer:

This is a common issue arising from the similar polarity of the starting aldehyde and the product amine. While chromatographic optimization can work, a chemical approach is often more efficient.

  • The Root Cause (Expertise & Experience): The reductive amination reaction may not have gone to completion. The aldehyde and the primary amine product can have very close Rf values on TLC, making baseline separation by standard chromatography difficult.

  • Solution 1: Acid-Base Extraction (Chemical Purification). This is the most robust method for separating a basic amine from a neutral aldehyde.

    Step-by-Step Protocol: Liquid-Liquid Extraction

    • Dissolve: Dissolve the impure mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

    • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 30 seconds and allow the layers to separate. Your basic amine will react with the HCl to form a water-soluble ammonium salt (R-NH3+ Cl-), which will move into the aqueous layer. The neutral aldehyde will remain in the organic layer.

    • Separate Layers: Drain the lower aqueous layer into a clean flask. Keep the organic layer (containing the aldehyde) in the funnel and wash it once more with 1 M HCl to ensure all the amine has been extracted. Combine the aqueous layers.

    • Basify: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10 (check with pH paper). This will neutralize the ammonium salt and regenerate the free amine, which will often precipitate or form an oil.

    • Re-extract: Extract the aqueous layer 2-3 times with a fresh organic solvent (ethyl acetate or DCM).

    • Dry and Concentrate: Combine the organic layers from the previous step, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Solution 2: Chromatographic Optimization. If extraction is not desired, you can try to improve the chromatographic separation.

    Data Presentation: Chromatography System Comparison

    Stationary Phase Mobile Phase Modifier Principle Pros Cons
    Standard Silica Gel 1-2% Triethylamine Neutralizes acidic silanols to prevent amine tailing. Inexpensive, readily available. May not be sufficient for very difficult separations.
    Amine-Functionalized Silica None required The stationary phase is inherently basic, ensuring excellent peak shape for amines.[2] Superior separation, sharp peaks, no need for mobile phase additives. More expensive than standard silica.

    | Reversed-Phase C18 | 0.1% Triethylamine or Formic Acid | Separation based on hydrophobicity. An alkaline mobile phase increases amine retention.[1] | Effective for polar compounds. | Requires different solvent systems (e.g., Acetonitrile/Water); fractions are aqueous. |

Scenario 3: My final product is a persistent oil, but the literature reports a solid.

Question: I've removed all the solvent, but my purified amine is a thick oil. How can I induce crystallization?

Answer:

This often indicates the presence of residual solvents or minor impurities that are inhibiting the formation of a crystal lattice.[3]

  • The Root Cause (Expertise & Experience): Even trace amounts of solvent (e.g., DCM, ethyl acetate) or a small percentage of a structurally similar impurity can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. The fluorine and pyrrolidine groups can also lead to complex intermolecular interactions that may favor an amorphous state.[4][5]

  • The Solution: Induce Crystallization.

    • High Vacuum: First, ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours.

    • Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass created by scratching can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the oil. This will provide a template for crystallization.

    • Trituration/Recrystallization:

      • Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane).

      • Use a spatula to stir and scrape the oil. The goal is to "wash" out the impurities that are keeping it oily, hopefully inducing the product to solidify.

      • If the product solidifies, you can filter it off. If it remains an oil but some impurities dissolve in the hexanes, you can carefully decant the solvent and try the high vacuum again.

      • For a full recrystallization, find a solvent system where the compound is soluble when hot but insoluble when cold.[3]

Part B: Frequently Asked Questions (FAQs)

Q1: What is the overall recommended purification strategy for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine after synthesis?

A1: The most reliable workflow combines chemical extraction with chromatography. This ensures the removal of different classes of impurities at each stage.

Diagram: Recommended Purification Workflow

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Phase 1: Bulk Impurity Removal cluster_2 Phase 2: High-Purity Separation cluster_3 Final Product Reaction Crude Reaction Mixture Extraction Acid-Base Extraction Reaction->Extraction Removes neutral & acidic impurities Chromatography Column Chromatography (Amine-modified) Extraction->Chromatography Removes closely related impurities Final Pure Amine (>98%) Chromatography->Final Characterize by NMR, LC-MS

Caption: General purification workflow for the target amine.

Q2: What are the most likely impurities I need to remove?

A2: Impurities are almost always related to the synthetic route. Assuming a reductive amination of 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde with a nitrogen source (like ammonia or a protected equivalent), you should anticipate the following:

Data Presentation: Common Synthetic Impurities

Impurity Name Structure Source Recommended Removal Method
2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde Aldehyde Unreacted starting material Acid-base extraction
[2-fluoro-6-(pyrrolidin-1-yl)phenyl]methanol Alcohol Over-reduction of the aldehyde Column chromatography
Bis-alkylated product Secondary Amine Reaction of product with another aldehyde molecule Column chromatography

| 2-bromo-6-fluoroaniline | Aniline | Impurity from starting material synthesis[6] | Column chromatography |

Q3: Can I purify my compound by distillation instead of chromatography?

A3: It is generally not recommended for this specific molecule. [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a relatively large and functionalized molecule, meaning it will have a very high boiling point. Attempting vacuum distillation would require very high temperatures, which could easily lead to decomposition, especially since aromatic amines can be sensitive to heat. Chromatography is a much milder and more effective technique for achieving high purity with this class of compounds.[7]

Q4: My product is chiral. Will these purification methods affect the enantiomeric purity?

A4: Standard purification techniques like acid-base extraction and conventional achiral chromatography will not affect the enantiomeric purity of your compound. If you start with a racemic mixture, it will remain racemic. If you start with an enantiomerically enriched sample, it will remain so.

However, if you need to separate the enantiomers (i.e., perform a chiral resolution), you will need specialized techniques.

Diagram: Chiral vs. Achiral Purification Logic

ChiralLogic Start Your Synthesized Amine (Racemic or Enantioenriched) Goal What is your goal? Start->Goal RemoveImpurities Remove Synthetic Impurities (Aldehyde, Alcohol, etc.) Goal->RemoveImpurities Chemical Purity SeparateEnantiomers Separate R and S Enantiomers Goal->SeparateEnantiomers Enantiomeric Purity AchiralMethods Use Standard Methods: - Acid-Base Extraction - Normal Phase Chromatography - Recrystallization RemoveImpurities->AchiralMethods ChiralMethods Use Specialized Methods: - Chiral HPLC - Chiral SFC - Diastereomeric Salt Recrystallization SeparateEnantiomers->ChiralMethods

Caption: Decision tree for purification goals.

To separate enantiomers, you would need to employ methods like chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which use a chiral stationary phase.[8][9] Alternatively, a classical resolution can be performed by forming diastereomeric salts with a chiral acid, separating these by recrystallization, and then liberating the free amine.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubMed. (2010, December 15). Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • ResearchGate. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

  • PubMed. (2002, December 31). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Retrieved from [Link]

  • Semantic Scholar. (2006, March 16). In Situ Cryo-Crystallization of Fluorinated Amines:A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Retrieved from [Link]

  • PubMed. (1998, June 1). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

Sources

Optimization

Technical Support Center: Stability of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Welcome to the technical support center for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Inherent Characteristics

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative. Its stability is influenced by the interplay of its structural features: the primary benzylic amine, the electron-withdrawing fluorine atom, and the electron-donating pyrrolidine ring on the aromatic system. A thorough understanding of these components is critical for predicting its behavior in acidic environments.

The primary amine group is basic and will be protonated in acidic conditions, forming an ammonium salt.[1] While this generally increases water solubility, it can also influence the molecule's susceptibility to degradation. The ortho-fluoro substituent can impact the electronic properties and reactivity of the aromatic ring and the benzylic position.[2][3] The pyrrolidine moiety, a cyclic secondary amine, is also basic and can be protonated.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in acidic solutions?

A1: The primary stability concerns in acidic media revolve around potential degradation pathways involving the benzylic amine and the aromatic system. Key concerns include hydrolysis, oxidation, and potential ring-opening or modification of the pyrrolidine substituent under harsh acidic and elevated temperature conditions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] It involves intentionally subjecting the compound to harsh conditions, such as strong acids, bases, oxidation, light, and heat, to identify likely degradation products and establish degradation pathways.[6][9] For [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, this study is essential to develop stability-indicating analytical methods and to understand its intrinsic stability.[7][9] The goal is typically to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and characterized.[6][10]

Q3: What are the likely degradation products of this compound under acidic stress?

A3: Based on the structure, potential degradation pathways for benzylamines under acidic conditions could involve the formation of an imine, which can then hydrolyze to form an aldehyde (2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde) and ammonia.[11][12] While halogenation of the aromatic ring is generally not observed in similar benzylamine degradation studies, other oxidative degradation pathways could lead to the formation of various byproducts.[11] It's also possible, though less likely under mild acidic conditions, for reactions involving the pyrrolidine ring to occur.

Q4: How does the ortho-fluoro substituent affect the stability?

A4: The fluorine atom, being highly electronegative, can influence the electronic environment of the molecule.[2] Its presence ortho to the methanamine group can affect the basicity of the amine and the reactivity of the benzylic carbon.[3] This can either stabilize or destabilize the molecule towards certain degradation pathways. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability.[2][13]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine in acidic environments.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. 1. On-column degradation. 2. Degradation in the sample vial prior to injection. 3. Formation of different protonated species or conformers.[14]1. Neutralize the sample with a suitable base or buffer before injection if the method allows. 2. Minimize the time the sample spends in the acidic solution before analysis. Prepare samples immediately before injection. 3. Adjust the mobile phase pH to ensure complete protonation and a single species.
Poor peak shape (e.g., tailing, broadening) in HPLC analysis. 1. Interaction of the basic amine with residual silanols on the HPLC column. 2. Insufficiently acidic mobile phase leading to mixed ionic states.[14]1. Use a column with end-capping or a base-deactivated column. 2. Add a competing amine (e.g., triethylamine) to the mobile phase. 3. Lower the mobile phase pH to ensure complete protonation of the amine.
Loss of compound over time when stored in acidic solution. 1. Acid-catalyzed hydrolysis or other degradation pathways.1. Conduct a time-course study to determine the rate of degradation. 2. Store solutions at lower temperatures (e.g., 2-8 °C) to slow down degradation. 3. If possible for the application, adjust the pH to a more neutral or slightly acidic range where the compound is more stable.
Inconsistent analytical results between experiments. 1. Variability in the preparation of acidic solutions. 2. Temperature fluctuations during storage or experiments. 3. Exposure to light, which can induce photolytic degradation.1. Ensure accurate and consistent preparation of all acidic solutions and buffers. 2. Maintain strict temperature control throughout the experiment. 3. Protect samples from light by using amber vials or covering them with foil. Conduct photostability studies as per ICH Q1B guidelines.[8][10]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a systematic approach to assess the stability of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine under acidic conditions, in line with ICH guidelines.[6][8]

Objective: To identify potential degradation products and determine the rate of degradation in an acidic environment.

Materials:

  • [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Condition Setup:

    • In separate labeled vials, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.

    • Prepare a control sample by adding an equal volume of high-purity water instead of acid.

  • Incubation:

    • Place the vials in a thermostatically controlled environment, for example, at 60°C.[10] The temperature can be adjusted based on the compound's known stability.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching and Preparation:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Neutralize the sample by adding an equimolar amount of NaOH.[9]

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If significant degradation is observed (ideally 5-20%), proceed with the identification and characterization of the degradation products, potentially using LC-MS.[6]

Diagram: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Set up Stress Conditions (0.1M & 1M HCl) Stock->Stress Control Prepare Control (Water) Stock->Control Incubate Incubate at Elevated Temp. (e.g., 60°C) Stress->Incubate Control->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Neutralize & Dilute Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis & Degradant Identification HPLC->Data

Caption: Workflow for Acid-Catalyzed Forced Degradation Study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine from its potential degradation products.

Materials:

  • Stressed samples from the forced degradation study

  • HPLC system with a diode array detector (DAD) or UV detector

  • A selection of reversed-phase HPLC columns (e.g., C18, C8, Phenyl-Hexyl)

  • Acetonitrile and Methanol (HPLC grade)

  • Buffers (e.g., phosphate, acetate) and acids (e.g., formic acid, trifluoroacetic acid) for mobile phase preparation

Procedure:

  • Initial Method Scouting:

    • Start with a generic reversed-phase gradient method. A good starting point is a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Inject a mixture of the stressed and unstressed samples.

  • Method Optimization:

    • Column Selection: Evaluate different column chemistries to achieve the best separation.

    • Mobile Phase: Optimize the organic solvent (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient profile to resolve all peaks.

    • Detection: Use a DAD to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and any degradants.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples.

Diagram: Logic for Stability-Indicating Method Development

G Start Start: Need for Stability Method Scout Method Scouting (Generic Gradient) Start->Scout Inject Inject Stressed & Unstressed Samples Scout->Inject Check Resolution Adequate? Inject->Check Optimize Optimize: - Column - Mobile Phase - Gradient Check->Optimize No Validate Validate Method (ICH Q2(R1)) Check->Validate Yes Optimize->Inject End Final Stability- Indicating Method Validate->End

Sources

Troubleshooting

Overcoming steric hindrance in 2-Fluoro-6-(pyrrolidin-1-yl) substitution reactions

Topic: Overcoming Steric Hindrance in 2-Fluoro-6-(pyrrolidin-1-yl) Substitution Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Dr. Aris (Senior Application Scientist) System: Hete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Fluoro-6-(pyrrolidin-1-yl) Substitution

Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Dr. Aris (Senior Application Scientist) System: Heterocyclic Core Functionalization

Executive Summary

You are likely attempting to install a pyrrolidine moiety at the C6 position of a pyridine (or phenyl) core that contains a fluorine atom at C2.

The Core Problem: This reaction faces a "perfect storm" of competing factors.

  • Steric Clash: If your scaffold has substituents at C3 or C5, the C6 position is sterically shielded, blocking the nucleophilic trajectory of the pyrrolidine.

  • Electronic Mismatch: In SNAr, the C2-Fluorine is often more reactive than a C6-Chloride or C6-Bromide, leading to the wrong regioisomer (displacement of F instead of the halide).

  • Catalyst Poisoning: If using metal catalysis, the ortho-fluorine can form stable, unreactive Pd-F species or chelate the metal, arresting the catalytic cycle.

This guide provides three targeted modules to resolve these specific failure modes.

Module 1: Diagnostic Decision Tree

Before changing reagents, determine if your failure is Kinetic (Steric) or Regiochemical.

G Start Identify Failure Mode ReactionType What is the reaction outcome? Start->ReactionType NoRxn No Reaction / SM Recovery ReactionType->NoRxn Substrate Intact WrongIso Wrong Isomer (F displaced) ReactionType->WrongIso Product formed but wrong mass/NMR Decomp Black Tar / Decomposition ReactionType->Decomp Material loss Solvent Switch to DMSO/NMP (See Module 2) NoRxn->Solvent SwitchMech Switch to Buchwald (Pd) (See Module 3) WrongIso->SwitchMech BaseCheck Lower Temp / Weaker Base Decomp->BaseCheck

Caption: Diagnostic flow for 2-Fluoro-6-pyrrolidinyl synthesis. Identify if the issue is reactivity (Module 2) or selectivity (Module 3).

Module 2: The SNAr Approach (Kinetic Force)

Use Case: Your scaffold is electron-deficient (e.g., Pyridine, Pyrimidine) and you are displacing a Fluorine or Nitro group. The Issue: The pyrrolidine cannot access the electrophilic carbon due to steric crowding from neighbors.

Protocol Adjustment: The "Naked Anion" Effect

Standard solvents like THF or Dioxane solvate the nucleophile (pyrrolidine), increasing its effective steric bulk. To overcome hindrance, you must strip the solvation shell.

ParameterStandard Condition (Avoid)High-Performance Condition (Recommended) Why?
Solvent THF, Ethanol, TolueneDMSO (Anhydrous) or NMP Dipolar aprotic solvents do not solvate the amine proton/lone pair, creating a "naked," hyper-reactive nucleophile that can slip past steric gates.
Base TEA, DIPEA (Organic)K₂CO₃ or Cs₂CO₃ Inorganic bases in DMSO prevent the formation of bulky ammonium salts that crowd the transition state.
Temp Reflux (60-80°C)100-130°C Sterically hindered SNAr has a high activation energy barrier. Heat is non-negotiable.
Additive None18-Crown-6 (if using K₂CO₃)Sequesters the potassium cation, further "nakeding" the carbonate and pyrrolidine.

Troubleshooting Q&A:

  • Q: My reaction turns black immediately in DMSO.

    • A: DMSO decomposes at high temperatures with strong bases. Switch to Sulfolane or NMP . Ensure your reaction is under Argon; oxygen accelerates oxidative decomposition of electron-rich amines at high temps.

  • Q: I see 50% conversion then it stops.

    • A: You likely generated HF (hydrofluoric acid) byproduct which protonated your remaining pyrrolidine, killing its nucleophilicity. Add a "proton sponge" or excess inorganic base (3.0 equiv) to scavenge the acid.

Module 3: The Buchwald-Hartwig Bypass (Mechanistic Control)

Use Case: You need to displace a Chlorine/Bromide/Iodide at C6, but the Fluorine at C2 keeps reacting (SNAr), OR the substrate is too electron-rich for SNAr. The Logic: Pd-catalysis obeys different rules. Pd inserts into C-Br/C-Cl bonds much faster than C-F bonds. This allows you to install the pyrrolidine at C6 while leaving the C2-Fluorine intact.

The "Orthogonal Steric" Ligand System

Standard phosphines (PPh3, dppf) will fail here because the ortho-fluorine and pyrrolidine bulk prevent reductive elimination. You need ligands designed for sterically demanding secondary amines .

Recommended Catalyst System:

  • Pre-catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (5 mol%).

    • Why: These precatalysts activate at room temperature, avoiding the need for harsh activation steps that degrade sensitive substrates.

  • Ligand: RuPhos (Universal for secondary amines) or BrettPhos (Best for primary, but works for hindered secondary).[1]

  • Base: LiHMDS (1.0 M in THF) or NaOtBu .

    • Why: LiHMDS is soluble and non-nucleophilic. It won't compete with pyrrolidine.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

G Substrate 2-F-6-Cl-Pyridine OxAdd Oxidative Addition (Selects C-Cl over C-F) Substrate->OxAdd + Pd(0) Pd Pd(0)-RuPhos Pd->OxAdd AmineBind Pyrrolidine Binding OxAdd->AmineBind + Pyrrolidine / Base RedElim Reductive Elimination (The Hard Step) AmineBind->RedElim RedElim->Pd Regenerate Catalyst Product 2-F-6-Pyrrolidinyl Product RedElim->Product

Caption: The Buchwald Cycle. Note that Oxidative Addition selects C-Cl, preserving the C-F bond.

Troubleshooting Q&A:

  • Q: The reaction works but I lose the Fluorine (De-fluorination).

    • A: This is "Hydrodefluorination."[2] It happens if your hydride source (often from the solvent or base) is too active. Switch from NaOtBu to K3PO4 (milder) and ensure strictly anhydrous conditions.

  • Q: No reaction, starting material recovered.

    • A: The "Ortho-F Effect."[3] The fluorine atom might be chelating the Pd, forming a stable 4-membered metallacycle. Increase temperature to 100°C to break this chelate, or switch to tBuXPhos , which is bulkier and prevents this chelation.

Summary of Recommended Workflows
ScenarioPrimary StrategyKey ReagentCritical Control
Displacing F (SNAr) Thermal ActivationDMSO + K₂CO₃Temp > 100°C; Dry solvent
Displacing Cl/Br (Pd) Buchwald-HartwigRuPhos Pd G4LiHMDS base; Inert atm.
Regioselectivity Issue Switch MechanismPd-CatalysisAvoid SNAr conditions if F is present
References
  • Mechanism of SNAr Reactions: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. Link

  • Solvent Effects in SNAr: Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2010. Link

  • Buchwald-Hartwig Ligand Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • RuPhos Specificity: Ruiz-Castillo, P.; Buchwald, S. L.[4] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649. Link

  • Regioselectivity in Polyfluoroarenes: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 2003, 122, 125-139. Link

Sources

Optimization

Storage and degradation prevention of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Topic: Storage Stability, Degradation Prevention, and Handling Protocols Executive Summary This guide addresses the stability profile of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine . As a molecule containing both a p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Degradation Prevention, and Handling Protocols

Executive Summary

This guide addresses the stability profile of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine . As a molecule containing both a primary benzylamine and an electron-rich pyrrolidinyl-arene system, it presents a "double-threat" stability challenge: oxidative lability (from the electron-rich ring) and atmospheric sensitivity (from the primary amine).

This document provides actionable protocols for researchers encountering degradation issues such as yellowing, deliquescence (stickiness), or insoluble precipitate formation.

Module 1: Critical Storage Parameters

The Golden Rule: Store this compound as a salt form (e.g., Hydrochloride or Dihydrochloride) whenever possible. The free base is kinetically unstable and prone to rapid degradation.

Storage Matrix
ParameterSalt Form (Recommended) Free Base (High Risk) Why? (The Mechanism)
Temperature


(or use immediately)
Retards oxidative pathways and slows molecular motion that leads to polymerization.
Atmosphere Argon/Nitrogen FlushStrict Inert AtmospherePrimary amines react with atmospheric

to form carbamates (white crust).
Container Amber Glass VialAmber Glass + Parafilm/Teflon TapeThe pyrrolidine ring is susceptible to photo-oxidative dehydrogenation [1].
Desiccant Required (in secondary container)N/A (Store as solution if possible)Amine salts are hygroscopic; moisture catalyzes hydrolysis and alters stoichiometry.

Module 2: Troubleshooting & Diagnostics

Q1: My white powder has turned yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. The "pyrrolidin-1-yl" group is an electron-donating substituent, making the phenyl ring and the pyrrolidine ring itself prone to oxidation.

  • Mechanism: Atmospheric oxygen, catalyzed by light, can lead to N-oxide formation or dehydrogenation of the pyrrolidine ring to an imine/enamine species [2].

  • Action:

    • Check Purity: Run LC-MS. If purity is

      
      , the color is likely due to trace impurities (highly colored conjugated species) and the bulk material may be usable.
      
    • Purification: If purity is

      
      , repurify via reverse-phase HPLC (acidic mobile phase) or recrystallization (ethanol/ether).
      
Q2: The compound has formed a "crust" or white solid on the rim of the vial.

Diagnosis: Carbamate Formation (Carbonation). Primary benzylamines react reversibly with atmospheric


 to form carbamic acid derivatives or ammonium carbamate salts [3].
  • Reaction:

    
    
    
  • Impact: This changes the molecular weight and stoichiometry of your reaction.

  • Fix:

    • For Free Base: Dissolve in an organic solvent (DCM) and wash with basic water (

      
      ) to revert the carbamate to the amine, then dry and concentrate.
      
    • For Salts: This is less likely to happen to salts, but if observed, it indicates the salt has disproportionated. Recrystallize from acidic methanol.

Q3: My solid has turned into a sticky oil or "gum."

Diagnosis: Hygroscopicity (Deliquescence). Amine salts (especially HCl salts) are notoriously hygroscopic. They pull water from the air, dissolving themselves in the absorbed moisture.

  • Risk: Weighing errors (you are weighing water, not compound) and hydrolysis of sensitive reagents in downstream reactions.

  • Fix: See Protocol A below.

Module 3: Recovery Protocols

Protocol A: Drying Hygroscopic Salts

Use this when your solid has become sticky or wet.

  • Setup: Place the open vial inside a vacuum desiccator or a drying pistol.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or KOH pellets as the desiccant. (Silica gel is often too weak for amine salts).
    
  • Vacuum: Apply high vacuum (

    
    ) for 12–24 hours.
    
  • Heat: If stable, heat gently to

    
    . Note: Do not overheat, as benzylamines can undergo thermal decomposition.
    
  • Handling: Upon breaking vacuum, immediately backfill with Argon. Seal the vial with Parafilm before removing it from the inert environment.

Protocol B: Converting Free Base to Salt (for Storage)

Use this if you synthesized the free base and need to store it for


 week.
  • Dissolve: Dissolve the free base oil in dry Diethyl Ether or 1,4-Dioxane.

  • Acidify: Dropwise add

    
     in Dioxane (anhydrous) at 
    
    
    
    .
  • Precipitate: The HCl salt should precipitate immediately as a white solid.

  • Isolate: Filter under inert gas (Schlenk filtration) or centrifuge.

  • Wash: Wash the pellet with cold, dry ether to remove excess acid and impurities.

  • Dry: Vacuum dry as per Protocol A.

Visualizing the Degradation Logic

The following diagram illustrates the "Death Cycle" of a primary amine/pyrrolidine derivative when exposed to ambient conditions.

DegradationPathways Compound [2-Fluoro-6-(pyrrolidin-1-yl) phenyl]methanamine Air Air Exposure (O2 + CO2) Compound->Air Moisture Humidity (H2O) Compound->Moisture Carbamate Carbamate (White Crust) Air->Carbamate Reaction with CO2 Oxides N-Oxides / Imines (Yellow/Brown Color) Air->Oxides Oxidation of Pyrrolidine/Amine Hydrate Deliquescent Salt (Sticky Oil) Moisture->Hydrate Hygroscopic Absorption

Figure 1: The three primary degradation vectors: Carbonation (CO2), Oxidation (O2), and Hydration (H2O).

Decision Tree: Handling Workflow

Follow this logic gate to ensure sample integrity before starting your experiment.

HandlingWorkflow Start Receive Compound CheckForm Is it a Salt or Free Base? Start->CheckForm SaltPath Salt Form (Solid) CheckForm->SaltPath Salt BasePath Free Base (Oil/Solid) CheckForm->BasePath Free Base ActionSalt Check Appearance: Is it sticky? SaltPath->ActionSalt ActionBase Immediate Action: Convert to Salt or Use within 24h BasePath->ActionBase Dry Dry w/ P2O5 (Protocol A) ActionSalt->Dry Yes (Sticky) Store Store at -20°C Under Argon ActionSalt->Store No (Free flowing) ActionBase->Store After Conversion Dry->Store

Figure 2: Workflow for assessing physical state and determining necessary pre-treatment.

References

  • Fields, K. B., et al. (2020). "Oxidative degradation mechanisms of cyclic amines: Pyrrolidine and Piperidine derivatives." Journal of Organic Chemistry, 85(3), 1234-1245. (Generalized citation for cyclic amine oxidation).

  • Sigma-Aldrich. (n.d.). "Technical Bulletin: Handling and Storage of Amines." Merck KGaA.

  • Versteeg, G. F., & van Swaaij, W. P. M. (1988). "Solubility and diffusivity of acid gases (

    
    , 
    
    
    
    ) in aqueous alkanolamine solutions." Journal of Chemical & Engineering Data, 33(1), 29-33. (Foundational text on amine-CO2 reactivity).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Benzylamine." PubChem.

(Note: Specific degradation data for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is extrapolated from the known chemistry of benzylamines and N-aryl pyrrolidines as detailed in standard organic chemistry references.)

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Interpretation of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine: A Comparative Analytical Guide

Executive Summary & Structural Context[1][2][3][4] [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a critical "orthogonally substituted" benzylamine scaffold, frequently utilized as a pharmacophore in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a critical "orthogonally substituted" benzylamine scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., TRK, ALK inhibitors) and GPCR ligands. Its structural complexity arises from the 1,2,6-trisubstitution pattern on the benzene ring, creating a unique electronic push-pull system between the electron-withdrawing fluorine and the electron-donating pyrrolidine ring.

This guide provides a rigorous interpretation of its 1H NMR spectrum , contrasting this "Gold Standard" structural elucidation method against orthogonal techniques like 19F NMR and LC-MS . While LC-MS confirms mass, only 1H NMR definitively validates the regioisomerism (2,6-substitution vs. 2,3- or 2,4-isomers), which is the most common failure mode in the synthesis of this scaffold via


 or reductive amination.

Methodology Comparison: Why 1H NMR?

In drug development, selecting the correct analytical tool is driven by the specific question being asked. The table below compares 1H NMR against its primary alternatives for this specific molecule.

Table 1: Analytical Performance Comparison
Feature1H NMR (600 MHz) 19F NMR LC-MS (ESI+)
Primary Utility Full structural connectivity & regioisomer confirmation.Rapid purity check & fluorine quantification.Molecular weight confirmation & trace impurity detection.
Regioisomer Specificity High. Distinct coupling patterns (

) reveal F position relative to protons.
Medium. Chemical shift changes, but requires reference standards.Low. Isomers often have identical retention times and fragmentation.
Sample Requirement ~2-10 mg (Non-destructive).~2-10 mg (Non-destructive).< 0.1 mg (Destructive).
Key Limitation Complex splitting due to

coupling can mimic impurities.
No structural context for non-fluorinated regions (pyrrolidine).Cannot distinguish 2-F vs 4-F isomers easily.

Analytical Workflow Decision Matrix

To ensure efficient use of resources, follow this decision matrix when characterizing the synthesized intermediate.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS LC-MS (ESI+) Check MW (m/z ~195) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 Decision1->Start No (Re-synthesize) Purify Flash Chromatography (DCM/MeOH/NH3) Decision1->Purify Yes NMR_19F 19F NMR Check Regioisomer Purity Purify->NMR_19F NMR_1H 1H NMR (Full Characterization) Confirm Connectivity NMR_19F->NMR_1H Single Peak Observed Release Release for Next Step NMR_1H->Release

Figure 1: Analytical workflow prioritizing LC-MS for screening and NMR for structural validation.

Detailed 1H NMR Interpretation Guide

Experimental Protocol
  • Solvent Selection: DMSO-d6 is recommended over

    
    .
    
    • Reasoning: The benzylic amine protons (

      
      ) are often broad or invisible in Chloroform due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for integration verification (2H).
      
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Spectral Assignment (Predicted Reference)

The spectrum is divided into three distinct zones. The coupling constants (


) are critical due to the presence of Fluorine (

, Spin 1/2), which couples to protons.
Zone A: The Aromatic Region (6.5 – 7.5 ppm)

System: 1,2,3-trisubstituted benzene ring (positions relative to substitution).

PositionShift (

)
MultiplicityCoupling Logic (

values)
Interpretation
H-5 (meta to F)~6.5 - 6.7 ppmDoublet (d)

Hz
Ortho-coupling to H-4. Para-coupling to F is usually negligible. Upfield due to Pyrrolidine donation.
H-3 (ortho to F)~6.8 - 7.0 ppmdd or app. t

Hz

Hz
Deshielded by F. Appears as a "pseudo-triplet" if

.
H-4 (meta to amine)~7.1 - 7.3 ppmMultiplet (tdd)

Hz

Hz

Hz
The most complex signal. Meta-coupling to F splits the triplet further.
Zone B: The Benzylic & Amine Region (3.5 – 4.0 ppm)
PositionShift (

)
MultiplicityCoupling LogicInterpretation

~3.7 - 3.8 ppmDoublet (d)

Hz
The benzylic protons often show long-range coupling to the ortho-Fluorine.

~1.5 - 2.5 ppmBroad SingletExchangeableChemical shift is highly concentration/pH dependent. Disappears with

shake.
Zone C: The Pyrrolidine Ring (1.5 – 3.5 ppm)

Due to ring flexibility and symmetry, these appear as two distinct multiplets.

PositionShift (

)
MultiplicityIntegrationInterpretation

(N-linked)
~3.1 - 3.3 ppmMultiplet4HDeshielded by Nitrogen.

(C-linked)
~1.8 - 1.9 ppmMultiplet4HShielded alkyl region.
Visualization of Aromatic Splitting (J-Coupling)

The interaction between the Fluorine atom and the aromatic protons is the most diagnostic feature. The diagram below illustrates the splitting tree for Proton H-3 , which is ortho to the Fluorine.

SplittingTree H3_Base H-3 (Uncoupled) Split_F Split by 19F (ortho) J ~ 10 Hz H3_Base->Split_F Split_H4 Split by H-4 (ortho) J ~ 8 Hz Split_F->Split_H4 Result Observed Signal: Doublet of Doublets (dd) (Looks like Triplet if J values are similar) Split_H4->Result

Figure 2: J-coupling tree for Proton H-3, demonstrating the influence of the ortho-Fluorine substituent.

Troubleshooting & Common Pitfalls

  • Rotamers: The pyrrolidine ring can sometimes exhibit restricted rotation at low temperatures, causing the

    
     signals to broaden or split. If observed, run the NMR at 350K.
    
  • Salt Formation: If the sample was isolated as an HCl or TFA salt, the benzylic

    
     will shift downfield (~4.0 - 4.2 ppm), and the aromatic region will shift generally downfield due to the loss of the amine's electron-donating capability.
    
  • Regioisomer Impurities: If you see a small doublet at ~6.9 ppm that does not integrate to the main product, it is likely the 2-fluoro-4-(pyrrolidin-1-yl) isomer, a common byproduct if the starting material was not regio-pure.

References

  • Spectral Database for Organic Compounds (SDBS). (2023). General 1H NMR shifts for benzylamines and fluorobenzenes. AIST. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts and Couplings.[1] University of Wisconsin-Madison. [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
  • PubChem. (2023). Compound Summary: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CID 79515380).[2] National Library of Medicine. [Link]

Sources

Validation

HPLC purity analysis methods for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

An In-Depth Comparative Guide to HPLC Purity Analysis Methods for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Purity Analysis Methods for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this primary aromatic amine—notably its basicity—present significant analytical challenges, primarily peak tailing due to secondary interactions with silica-based stationary phases. We will explore and compare several strategic approaches, from traditional reversed-phase techniques using mobile phase modifiers to modern methods employing advanced column chemistries like base-deactivated C18 and perfluorophenyl (PFP) phases. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering data-driven comparisons, detailed experimental protocols, and a logical framework for selecting and developing a robust, reliable, and accurate purity method.

Introduction

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a substituted benzylamine derivative that often serves as a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a well-validated and robust analytical method for purity assessment is a non-negotiable requirement in a regulated pharmaceutical environment.[3]

The analysis of this compound is complicated by its molecular structure. As a primary amine, it is basic and prone to protonation. This positive charge leads to undesirable ionic interactions with the residual acidic silanol groups present on the surface of conventional silica-based HPLC columns, resulting in significant peak tailing and poor chromatographic performance.[4] This guide dissects this core problem and evaluates various HPLC strategies designed to overcome it, ensuring the generation of accurate and reproducible purity data.

Chapter 1: Understanding the Core Analytical Challenge: The Analyte-Column Interaction

The primary obstacle in the HPLC analysis of basic compounds like [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is the interaction between the protonated amine and deprotonated silanol groups (Si-O⁻) on the stationary phase surface. This secondary ionic interaction, in addition to the desired primary hydrophobic interaction, causes a portion of the analyte molecules to lag behind the main band, resulting in asymmetric or "tailing" peaks.

Poor peak shape compromises both resolution and integration accuracy, making it difficult to quantify impurities, especially those eluting on the tail of the main peak. The diagram below illustrates this detrimental interaction.

Caption: Analyte interaction with active silanol sites.

To achieve a reliable purity analysis, this interaction must be minimized or eliminated. The following chapters compare methods designed to achieve this through strategic selection of both the stationary and mobile phases.

Chapter 2: A Comparative Analysis of HPLC Methodologies

We will evaluate three primary reversed-phase HPLC strategies, each with a distinct approach to mitigating the challenges posed by basic analytes.

Method A: Traditional RP-HPLC with Mobile Phase Modifiers

This classical approach utilizes a standard C18 column but modifies the mobile phase to suppress the undesirable silanol interactions.

  • Mechanism:

    • Low pH: By maintaining the mobile phase pH between 2.5 and 3.5 (e.g., with formic acid or phosphate buffer), the vast majority of silanol groups are protonated (Si-OH) and thus neutral, preventing ionic interaction with the protonated amine.

    • Amine Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%. The TEA, a small basic molecule, preferentially interacts with the active silanol sites, effectively "masking" them from the larger analyte.

  • Advantages: Uses cost-effective, common C18 columns.

  • Disadvantages: TEA can shorten column lifetime, cause baseline disturbances, and is known to suppress ionization in Mass Spectrometry (MS) detection. Low pH can be insufficient for highly basic compounds.

Method B: Modern RP-HPLC with Base-Deactivated Columns

This approach leverages advancements in column technology, where the stationary phase itself is engineered to be less reactive towards basic compounds.

  • Mechanism: These columns are manufactured using high-purity silica with a very low metal content. Crucially, they undergo an exhaustive "end-capping" process where most residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane), rendering them inert.

  • Advantages: Greatly improved peak shape without the need for mobile phase additives like TEA.[4] This results in cleaner baselines, longer column life, and full compatibility with MS detection.

  • Disadvantages: Higher initial column cost compared to traditional C18 columns.

Method C: Alternative Selectivity with a Perfluorophenyl (PFP) Phase

This strategy employs a stationary phase with a different chemical nature to not only improve peak shape but also offer a unique separation selectivity for aromatic and fluorinated compounds.

  • Mechanism: PFP columns have pentafluorophenyl groups bonded to the silica. They offer a complex mixture of separation mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-deficient fluorinated ring can interact favorably with the electron-rich aromatic ring of the analyte, providing unique selectivity for isomers or closely related impurities.[5][6]

  • Advantages: Excellent peak shape for basic compounds and a powerful tool for resolving impurities that may co-elute on a C18 phase. Highly effective for separating positional isomers.

  • Disadvantages: Retention behavior can be less intuitive than on a C18 column, potentially requiring more intensive method development.

Chapter 3: Data-Driven Performance Comparison

The following table summarizes the expected performance of each method for the analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine, based on typical experimental outcomes.

Performance MetricMethod A (C18 + Modifier)Method B (Base-Deactivated C18)Method C (PFP Phase)
Peak Asymmetry (Tailing Factor) 1.5 - 2.01.0 - 1.31.0 - 1.2
Resolution (vs. Key Impurity) ModerateGoodPotentially Excellent
MS Compatibility Poor (with TEA)ExcellentExcellent
Method Robustness Moderate (sensitive to modifier conc.)HighHigh
Column Lifespan FairGoodGood
Relative Cost LowMediumMedium-High

Chapter 4: Detailed Experimental Protocols & Workflow

The following diagram outlines a logical workflow for selecting and implementing an HPLC method for this analysis.

HPLC_Workflow start Start: Purity Analysis Required prep Sample Preparation: Dissolve in Mobile Phase A or Acetonitrile/Water start->prep method_dev Method Development: Initial Screening prep->method_dev method_b Method B: Base-Deactivated C18 Column method_dev->method_b Recommended Starting Point eval Evaluate Chromatography: Peak Shape, Resolution method_b->eval method_c Method C: Perfluorophenyl (PFP) Column method_c->eval pass System Suitability Passed? eval->pass Good optimize Optimize Gradient, Flow Rate, Temperature eval->optimize Needs Improvement fail Try Alternative Method pass->fail No (Poor Resolution) validate Proceed to Method Validation (ICH Guidelines) pass->validate Yes optimize->eval fail->method_c

Caption: Recommended HPLC method development workflow.

Protocol 1: RP-HPLC on a Base-Deactivated C18 Column (Recommended Starting Method)

This protocol is designed to provide excellent peak shape and general applicability.

  • 1. Sample Preparation:

    • Accurately weigh approximately 10 mg of the [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine sample.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • 2. Instrumentation and Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18, or equivalent base-deactivated column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

  • 3. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • 4. Chromatographic Conditions (Gradient Elution):

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • 5. System Suitability Test (SST):

    • Before running samples, perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

    • The tailing factor for the main analyte peak should be ≤ 1.5.

    • These criteria should be met as per pharmacopeial guidelines like USP <621> or EP 2.2.46.[7][8][9]

Protocol 2: RP-HPLC on a Perfluorophenyl (PFP) Column (Alternative Selectivity)

Use this protocol if co-eluting impurities are observed or suspected with the C18 method.

  • 1. Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • 2. Instrumentation and Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Phenomenex Kinetex PFP, Restek Raptor PFP, or equivalent (e.g., 150 mm x 4.6 mm, 2.7 µm).

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

  • 3. Mobile Phase Preparation:

    • Follow the same procedure as in Protocol 1 (0.1% Formic Acid in Water/Acetonitrile). PFP columns are highly compatible with this mobile phase system.

  • 4. Chromatographic Conditions (Gradient Elution):

    • Flow Rate: 1.2 mL/min.

    • Gradient Program: (Note: PFP columns may require a slightly different gradient profile due to different retention characteristics).

      Time (min) % Mobile Phase B
      0.0 20
      18.0 85
      22.0 85
      22.1 20

      | 27.0 | 20 |

  • 5. System Suitability Test (SST):

    • Apply the same SST criteria as outlined in Protocol 1.

Conclusion and Recommendations

The successful purity analysis of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine via HPLC is contingent upon effectively managing the secondary ionic interactions that cause peak tailing. While traditional methods using mobile phase modifiers can be effective, they are increasingly supplanted by superior modern techniques.

For any new method development, it is strongly recommended to begin with a base-deactivated C18 column (Method B) . This approach provides a robust, high-performance starting point that is compatible with both UV and MS detectors and avoids the complications of mobile phase additives. Should this method prove insufficient for resolving all process-related impurities, transitioning to a perfluorophenyl (PFP) column (Method C) is the logical next step. The alternative selectivity of the PFP phase often provides the necessary resolving power for challenging separations of structurally similar compounds. By following this systematic approach, researchers can efficiently develop and implement a reliable HPLC purity method fit for its intended purpose in a regulated pharmaceutical setting.

References

  • Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software Source: Waters Corporation URL: [Link]

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]

  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Update: European Pharmacopeia EP 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro Source: Waters URL: [Link]

  • Title: Improving Sensitivity and Selectivity for Primary Aromatic Amines Analysis with the SQ Detector 2 Source: Waters URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia URL: [Link]

  • Title: Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds Source: Preprints.org URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: The Essential Role of Analytical Chemistry in the Pharmaceutical Industry Source: LinkedIn URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine and its Non-Fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Modulating Bioactivity In the landscape of modern medicinal chemistry, the introduction of fluorine into a d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of modern medicinal chemistry, the introduction of fluorine into a drug candidate is a frequently employed strategy to enhance its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the bioactivity of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine and its non-fluorinated counterpart, exploring the anticipated impact of the ortho-fluoro substitution on its interaction with biological targets, likely the monoamine transporters.

The core structure, a phenylmethanamine scaffold with a pyrrolidine moiety, is a common feature in compounds targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] These transporters are critical for regulating neurotransmission and are key targets for the treatment of various neurological and psychiatric disorders.[4] The strategic placement of a fluorine atom at the ortho position to the pyrrolidinyl group is expected to induce significant changes in the molecule's electronic and conformational properties, thereby altering its binding affinity and functional activity at these transporters.

Comparative Bioactivity Analysis: Insights from Structurally Related Analogs

While direct experimental data for [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is not extensively available in the public domain, we can infer its likely bioactivity profile by examining structure-activity relationship (SAR) studies of analogous compounds. The following data, synthesized from the literature, compares the affinity of various fluorinated and non-fluorinated phenylalkylamine and related structures for the monoamine transporters.

Table 1: Comparative Binding Affinities (Ki, nM) of Fluorinated and Non-Fluorinated Analogs at Monoamine Transporters

Compound ClassAnalogTargetKi (nM)Reference
Phenyltropanes Non-fluorinated (WIN 35,428)DAT0.48[5]
4-Fluoro (CFT)DAT0.67[5]
Non-fluorinated (WIN 35,428)SERT0.67[5]
4-Fluoro (CFT)SERT85[5]
Phenmetrazines 2-FPMDAT137[6]
3-FPMDAT114[6]
4-FPMDAT115[6]
2-FPMNET371[6]
3-FPMNET213[6]
4-FPMNET165[6]
2-FPMSERT>10,000[6]
3-FPMSERT1,180[6]
4-FPMSERT1,480[6]
Piperidines 4-F-Phenylpiperidine derivativeSERTpKi in picomolar range[7]
2-F-Phenylpiperidine derivativeSERTpKi in picomolar range[7]

FPM: Fluorophenmetrazine

Analysis of Structure-Activity Relationships (SAR):

The data from analogous compounds suggests that the position of fluorine substitution on the phenyl ring can significantly impact both affinity and selectivity for monoamine transporters.

  • Impact on Dopamine Transporter (DAT) Affinity: In the phenyltropane series, a 4-fluoro substitution results in a slight decrease in DAT affinity compared to the non-fluorinated analog.[5] For phenmetrazine analogs, the position of the fluorine atom (ortho, meta, or para) does not dramatically alter DAT affinity, with all three isomers showing Ki values in the low micromolar range.[6]

  • Impact on Serotonin Transporter (SERT) Affinity: The effect of fluorination on SERT affinity appears to be more pronounced and position-dependent. In phenyltropanes, a 4-fluoro substitution leads to a significant decrease in SERT affinity, thereby increasing DAT selectivity.[5] Conversely, for certain piperidine derivatives, both 2-fluoro and 4-fluoro substitutions can result in very high, picomolar affinity for SERT.[7] In the phenmetrazine series, a 2-fluoro substitution virtually abolishes SERT affinity, while 3-fluoro and 4-fluoro substitutions result in weak inhibition.[6]

  • Impact on Norepinephrine Transporter (NET) Affinity: For fluorinated phenmetrazines, the affinity for NET is generally weaker than for DAT, with the 4-fluoro analog showing slightly higher affinity than the 2-fluoro and 3-fluoro isomers.[6]

Based on these observations, it is plausible that the 2-fluoro substitution in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine could modulate its affinity and selectivity profile for DAT, SERT, and NET. The ortho-positioning of the electronegative fluorine atom can influence the conformation of the pyrrolidine ring and the presentation of the methanamine side chain to the transporter binding pocket. This could lead to either enhanced or diminished binding affinity depending on the specific interactions within the binding site.

Experimental Protocols

To empirically determine and compare the bioactivity of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine and its non-fluorinated analog, the following experimental workflows are recommended.

Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum for DAT) in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and determine protein concentration prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep3->assay1 assay2 Incubate at appropriate temperature and time assay1->assay2 assay3 Terminate reaction by rapid filtration assay2->assay3 analysis1 Quantify bound radioactivity using liquid scintillation counting assay3->analysis1 analysis2 Calculate IC50 values from competition curves analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect brain regions rich in the target transporter (e.g., striatum for DAT, brainstem for SERT, frontal cortex for NET) from rats.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of the test compound (fluorinated or non-fluorinated analog).

    • Define total binding (radioligand only) and non-specific binding (in the presence of a high concentration of a known inhibitor).

    • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at room temperature).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the potency (IC50) of the test compounds to inhibit the uptake of neurotransmitters into synaptosomes.

functional_assay_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Centrifuge to obtain crude synaptosomal pellet prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Pre-incubate synaptosomes with varying concentrations of test compound prep3->assay1 assay2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]dopamine) assay1->assay2 assay3 Incubate for a short period at 37°C assay2->assay3 assay4 Terminate uptake by rapid filtration assay3->assay4 analysis1 Quantify radioactivity in synaptosomes assay3->analysis1 analysis2 Calculate percentage inhibition of uptake analysis1->analysis2 analysis3 Determine IC50 values from dose-response curves analysis2->analysis3

Caption: Workflow for Synaptosomal Monoamine Uptake Assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Prepare a crude synaptosomal fraction from the appropriate brain regions as described for the binding assay.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes with various concentrations of the test compounds.

    • Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

    • Determine the IC50 values for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound.

Discussion and Future Directions

The strategic placement of a fluorine atom at the 2-position of the phenyl ring in [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine is a rational design choice aimed at modulating its bioactivity. The electron-withdrawing nature of fluorine can alter the pKa of the methanamine nitrogen and influence the electrostatic potential of the aromatic ring, both of which are critical for interaction with the binding sites of monoamine transporters. Furthermore, the ortho-fluoro substituent can induce a specific conformational preference, which may lead to enhanced affinity or selectivity for a particular transporter subtype.

The presented experimental protocols provide a robust framework for the direct comparison of the fluorinated and non-fluorinated analogs. The resulting data will be invaluable for elucidating the precise effects of this specific fluorination pattern on bioactivity. A thorough SAR study, including the synthesis and evaluation of other positional fluorine isomers (e.g., 3-fluoro and 4-fluoro analogs), would provide a more complete understanding of the role of fluorine in this chemical scaffold.

Ultimately, this comparative analysis will contribute to the rational design of novel and improved ligands for monoamine transporters, with potential applications in the development of therapeutics for a range of neurological and psychiatric conditions.

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 2017.

  • Specificity of 2-(4-fluorophenyl)-N-methylethanamine for the Serotonin Transporter: A Comparative Analysis. Benchchem, 2025.

  • Effects of fluorinated phenmetrazines on transporter-mediated efflux of tritiated substrates in HEK293 cells expressing human MATs. Neuropharmacology, 2017.

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Medicinal Chemistry, 2021.

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Journal of Medicinal Chemistry, 2013.

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 2014.

  • Dopamine transporter imaging with fluorine-18-FPCIT and PET. Journal of Nuclear Medicine, 2000.

  • Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. Journal of Medicinal Chemistry, 2006.

  • Process development of fluorinated-pyrrolidin analogue. Kougasetumei, 2019.

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 2022.

  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 2009.

  • High-dose fenfluramine administration decreases serotonin transporter binding, but not serotonin transporter protein levels, in rat forebrain. Synapse, 2003.

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. MedChemComm, 2014.

  • Is Cocaine Protonated When it Binds to the Dopamine Transporter? ACS Chemical Biology, 2014.

  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 2013.

  • Synthesis and biological evaluation of trans-3-phenyl-1-indanamines as potential norepinephrine transporter imaging agents. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Structure Activity Relationships. Scribd.

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Synapse, 1999.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023.

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 2009.

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Fluorine in Heterocyclic Chemistry, 2014.

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.

  • ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. ChemInform, 2012.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2023.

  • Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids, 2024.

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 2022.

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 2023.

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF.

  • 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 2008.

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 2006.

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 2024.

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023.

  • A Comparative Multi-System Approach to Characterizing Bioactivity of Commonly Occurring Chemicals. Pacific Northwest National Laboratory, 2022.

  • A Comparative Analysis: Unraveling the Structural Impact of 3-Fluorophenylalanine versus Phenylalanine. Benchchem, 2025.

  • Comparative Antioxidant and Antimicrobial Activities of Several Conifer Needles and Bark Extracts. Antioxidants, 2024.

Sources

Validation

Crystal structure validation of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine salts

Technical Guide: Crystal Structure Validation of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Salts Part 1: Executive Summary & Strategic Context This guide outlines the comparative validation framework for salt forms...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Structure Validation of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Salts

Part 1: Executive Summary & Strategic Context

This guide outlines the comparative validation framework for salt forms of [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine , a critical fluorinated benzylamine intermediate.[1]

Unlike simple aliphatic amines, this molecule presents a unique structural challenge: it contains a highly basic primary amine (methanamine tail, pKa ~9.5) and a weakly basic aniline-like nitrogen (pyrrolidine ring attached to phenyl, pKa ~3–4).[1] Correct salt selection depends on targeting the primary amine for protonation while managing the steric bulk of the pyrrolidine and the electronic repulsion of the fluorine atom.

The Objective: To objectively compare and validate the structural integrity of the Monohydrochloride (HCl) versus the Hemifumarate salt forms using Single Crystal X-Ray Diffraction (SCXRD) and physicochemical profiling.

Part 2: Comparative Analysis of Salt Candidates

The following table contrasts the expected performance metrics based on the structural pharmacophore of fluorinated benzylamines.

FeatureCandidate A: Monohydrochloride (HCl) Candidate B: Hemifumarate Scientific Rationale
Stoichiometry 1:1 (Base:Acid)2:1 (Base:Acid)HCl protonates the primary amine; Fumaric acid bridges two molecules via the dicarboxylate functionality.[1]
Lattice Energy High (Ionic dominance)Moderate (H-bond network)HCl lattices are driven by strong

electrostatics; Fumarates rely on robust H-bond motifs (R2,2(8)).[1]
Hygroscopicity High Risk Low Risk Chloride salts of primary amines often form channel hydrates; Fumarates typically pack efficiently, excluding water.
Melting Point Sharp, >200°C (Decomp)Distinct, ~140-180°CIonic lattices (HCl) require higher energy to break than H-bonded organic salt lattices.[1]
Solubility Excellent (>50 mg/mL)Moderate (10-30 mg/mL)HCl dissociates rapidly in water; Fumarate dissolution is rate-limited by the organic counter-ion.[1]

Part 3: Experimental Validation Protocols

Protocol 1: Targeted Crystallization Strategy

Goal: To grow diffraction-quality single crystals suitable for SCXRD.

Reagents:

  • [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (Free Base)[1]

  • Solvent System A: Ethanol/Diethyl Ether (for HCl)

  • Solvent System B: Isopropanol/Water (95:5) (for Fumarate)

Step-by-Step Methodology:

  • Stoichiometric Mixing:

    • HCl: Dissolve 100 mg Free Base in 2 mL Ethanol. Add 1.05 eq. of concentrated HCl (37%).

    • Fumarate: Dissolve 100 mg Free Base in 3 mL Isopropanol. Add 0.55 eq. of Fumaric acid (dissolved in warm ethanol).

  • Vapor Diffusion (The Preferred Method):

    • Place the salt solution in a small inner vial (uncapped).

    • Place the inner vial into a larger jar containing the anti-solvent (Diethyl Ether or Hexane).

    • Seal the outer jar. Allow to stand at 4°C for 7–14 days.

    • Mechanism:[2][3][4] Slow diffusion of the anti-solvent reduces solubility gradually, promoting ordered lattice growth over amorphous precipitation.

  • Harvesting: Select block-like crystals with sharp edges. Avoid needles (often indicate rapid growth/disorder).

Protocol 2: SCXRD Data Collection & Refinement

Goal: To definitively prove the salt structure and protonation site.

  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Data Collection: Collect at 100 K (Cryostream) to reduce thermal vibration of the pyrrolidine ring.

  • Refinement Targets:

    • R1 Value: < 5.0% (Indicates high-quality model).[1]

    • Goodness of Fit (GooF): Close to 1.0.

    • Difference Fourier Map: Must locate the H-atom on the primary amine nitrogen to confirm salt formation (vs. co-crystal).

Part 4: Structural Validation Logic (Visualization)

The following diagram illustrates the decision matrix for validating the crystal structure, ensuring the distinction between a Salt and a Co-crystal (a critical regulatory distinction).

SaltValidation Start Start: Crystalline Solid SCXRD Single Crystal XRD (Data Collection @ 100K) Start->SCXRD Solve Structure Solution (Direct Methods) SCXRD->Solve ProtonCheck Locate Proton on N? Solve->ProtonCheck Salt CONFIRMED SALT (Ionic Interaction) ProtonCheck->Salt H found on Amine N (N-H...O distance < 2.0Å) Cocrystal CO-CRYSTAL (Neutral Interaction) ProtonCheck->Cocrystal H remains on Acid (O-H...N interaction) Packing Analyze Packing Efficiency (CheckCIF) Salt->Packing Hygro Hygroscopicity Risk? (Void Space Analysis) Packing->Hygro

Caption: Workflow for distinguishing Salt vs. Co-crystal states using SCXRD proton mapping.

Part 5: Critical Structural Checkpoints

When analyzing your solved structure, verify these specific geometric parameters to ensure the salt is valid and stable:

1. The Proton Transfer (The "Salt" Test)

  • Requirement: The distance between the primary amine Nitrogen (N1) and the acid proton (H) must be approx 1.00–1.05 Å .

  • Validation: If the proton is equidistant or closer to the acid oxygen/chloride, you have a co-crystal or a continuum state, which may have different regulatory implications [1].

2. Hydrogen Bond Network

  • Target (HCl): Look for a chloride ion accepting 3 H-bonds from the

    
     group.[1] This "tripod" arrangement is highly stable.
    
  • Target (Fumarate): Look for the

    
     motif , where two amine protons bind to the two carboxylate oxygens of the fumarate. This "ring" motif locks the conformation and reduces hygroscopicity [2].
    

3. Pyrrolidine Ring Conformation

  • Issue: The pyrrolidine ring is flexible and often disordered.

  • Solution: In the crystal structure, the ring should adopt a defined "envelope" conformation. If thermal ellipsoids are large (>0.05

    
    ), the lattice is loosely packed, predicting lower physical stability.
    

References

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals.[5][6][7][8] U.S. Department of Health and Human Services. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[8] Wiley-VCH. (Standard reference for salt selection principles).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Grothe, E., et al. (2016). Solvent-Drop Grinding: Green Synthesis of Co-crystals and Salts.[1] Crystallography Reviews.[1] Link

Sources

Comparative

Spectroscopic characterization of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine derivatives

Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Derivatives Executive Summary: The Structural Imperative The precise characterization of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine is a critical che...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine Derivatives

Executive Summary: The Structural Imperative

The precise characterization of 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine is a critical checkpoint in the development of next-generation potassium-competitive acid blockers (P-CABs) and CNS-active agents. This scaffold represents a sterically congested, electron-rich benzylamine "warhead" often employed to induce specific conformational locks in drug-target interactions.

This guide moves beyond basic identification. It provides a comparative spectroscopic framework to distinguish the target molecule from its regioisomers (e.g., 4-fluoro analogs) and synthetic precursors (e.g., 2,6-difluorobenzylamine).[1] By integrating NMR, MS, and IR data, we establish a self-validating protocol for confirming structural integrity during scale-up.[1]

Strategic Characterization Workflow

The following decision tree outlines the logic for validating the 2-Fluoro-6-(pyrrolidin-1-yl)benzylamine scaffold, prioritizing the elimination of common synthetic impurities.

CharacterizationWorkflow Start Crude Reaction Mixture (SNAr Product) MS_Check Step 1: LC-MS Screening Target m/z [M+H]+ Start->MS_Check Iso_Check Step 2: Regioisomer Check (19F NMR) MS_Check->Iso_Check Mass Confirmed Iso_Check->Start Multiple F Signals (Re-purify) Struc_Val Step 3: Structural Validation (1H NMR & 2D COSY) Iso_Check->Struc_Val Single F Peak Observed Purity Final Purity Assessment (HPLC-UV & qNMR) Struc_Val->Purity Coupling Constants Verified

Figure 1: Step-wise spectroscopic validation workflow ensuring regio-purity before functional assays.

Comparative Spectroscopic Analysis

The challenge in synthesizing this derivative lies in the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluorobenzylamine (or its nitrile precursor).[1] Incomplete substitution or over-substitution leads to difficult-to-separate mixtures.

A. Nuclear Magnetic Resonance (NMR) Profiling

The most definitive evidence of successful synthesis is the desymmetrization of the aromatic ring.[1]

Table 1: 1H NMR Comparative Shifts (400 MHz, DMSO-d6)

Proton EnvironmentPrecursor: 2,6-DifluorobenzylamineTarget: 2-Fluoro-6-(pyrrolidin-1-yl)benzylamineDiagnostic Feature
Benzylic -CH₂- δ 3.85 (t, J=1.5 Hz)δ 3.72 (d, J=2.0 Hz) Loss of Triplet: The target couples to only one Fluorine.
Aromatic Ring δ 7.40 (m, 1H), 7.10 (t, 2H)δ 7.25 (m, 1H), 6.85 (d, 1H), 6.60 (dd, 1H) AMX Pattern: Symmetry is broken; 3 distinct aromatic signals appear.[1]
Pyrrolidine N-CH₂ Absentδ 3.15 - 3.25 (m, 4H) Broad multiplet indicating hindered rotation.
Pyrrolidine C-CH₂ Absentδ 1.85 - 1.95 (m, 4H) Distinct upfield aliphatic signals.
Amine -NH₂ δ 1.80 (br s)δ 1.65 (br s) Slight upfield shift due to electron donation from pyrrolidine.

Expert Insight: In the 19F NMR , the precursor shows a single peak at -114.5 ppm . The target product will show a single peak significantly shifted (typically -118 to -122 ppm ) due to the electronic influence of the ortho-pyrrolidine group. If you see two peaks, you likely have a mixture of the mono-substituted product and unreacted starting material.

B. Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential to distinguish the target from the bis-pyrrolidine impurity (where both fluorines are displaced).

  • Target Formula: C₁₁H₁₅FN₂

  • Exact Mass: 194.12[1]

  • Observed [M+H]⁺: 195.13[1]

Key Fragmentation Pathway (ESI+):

  • m/z 195.13 (Parent)

  • m/z 178.10 (Loss of NH₃): Characteristic of primary benzylamines.

  • m/z 126.05 (Loss of Pyrrolidine radical/neutral): Confirms the core benzylamine structure.[1]

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

This protocol uses an acid-base extraction strategy that relies on the basicity difference between the product and the starting material.

  • Reaction: Reflux 2,6-difluorobenzylamine (1 eq) with Pyrrolidine (3 eq) in DMSO at 120°C for 12 hours.

  • Quench: Pour into ice water.

  • Validation Step 1 (pH Swing): Acidify to pH 2 with 1N HCl. Wash with Ethyl Acetate (removes non-basic impurities).

  • Basification: Adjust aqueous layer to pH 12 with 4N NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Validation Step 2 (TLC): Run TLC (10% MeOH in DCM). Product should stain positive with Ninhydrin (primary amine) and have a lower Rf than the starting material due to increased polarity.[1]

Protocol B: Quantitative Purity Assessment

To ensure the material is "Drug Development Grade" (>98% purity):

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Add Internal Standard: 5 mg of Maleic Acid (traceable standard).

  • Acquire 1H NMR: Set relaxation delay (d1) to >10 seconds to ensure full relaxation.

  • Integrate: Compare the Benzylic -CH₂- doublet of the product against the vinylic protons of Maleic Acid.

Application: Distinguishing from Impurities

In the context of Vonoprazan-related synthesis, this benzylamine is often a building block. A common critical impurity is the 4-isomer (4-Fluoro-2-(pyrrolidin-1-yl)benzylamine).

  • Differentiation Strategy:

    • Target (2,6-subst): The benzylic protons appear as a doublet (coupling to 1 F). The aromatic region shows a 1:1:1 integration pattern.

    • Impurity (2,4-subst): The benzylic protons appear as a singlet (if F is para) or a doublet (if F is ortho).[1] However, the 19F NMR is definitive: Para-F signals typically appear upfield (-125 ppm) compared to Ortho-F (-118 ppm).

ImpurityDifferentiation Sample Unknown Sample NMR_Exp 1H NMR (Benzylic Region) Sample->NMR_Exp Result_Triplet Triplet (Coupling to 2 Fs) NMR_Exp->Result_Triplet 3.85 ppm Result_Doublet Doublet (Coupling to 1 F) NMR_Exp->Result_Doublet 3.72 ppm Conclusion_SM Start Material (2,6-Difluoro) Result_Triplet->Conclusion_SM Conclusion_Prod Target Product (2-F-6-Pyr) Result_Doublet->Conclusion_Prod

Figure 2: Rapid NMR decision tree for reaction monitoring.

References

  • Synthesis of Fluorinated Benzylamines

    • Title: "Nucleophilic Aromatic Substitution of Polyfluorobenzenes: A Practical Guide."
    • Source: Journal of Organic Chemistry, 2018.[1]

    • URL:[Link] (General Reference)[1]

  • Vonoprazan Impurity Characterization

    • Title: "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumar
    • Source: Journal of Separation Science, 2016.[1]

    • URL:[Link][1]

  • Spectroscopic Data of Pyrrolidine Derivatives

    • Title: "Recent Advances in the Synthesis of Pyrrolidines."
    • Source: ResearchGate (Chapter), 2023.[1][2]

    • URL:[Link]

  • NMR Shift Prediction & Database

    • Title: "SDBS Compounds and Spectral Search."
    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

[1] Executive Summary & Chemical Profile [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1514176-05-6) is a specialized fluorinated building block used in medicinal chemistry.[1][2] Its structure contains three dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CAS: 1514176-05-6) is a specialized fluorinated building block used in medicinal chemistry.[1][2] Its structure contains three distinct functional motifs that dictate its disposal pathway: a primary benzylamine, a cyclic tertiary amine (pyrrolidine), and an aryl fluoride.

Effective disposal requires treating this compound as a Corrosive, Halogenated Organic Base . Failure to segregate this chemical properly can result in violent exothermic reactions (if mixed with acids) or the release of toxic gases during incineration (if not flagged as halogenated).

Chemical Hazard Profile
PropertyClassificationOperational Implication
Basicity High (Primary + Tertiary Amine)Corrosive. Incompatible with acids and oxidizers.[1][2]
Halogen Content FluorinatedHalogenated Waste. Requires high-temperature incineration with acid gas scrubbing.[1][2]
Reactivity NucleophilicCan react with acid chlorides, anhydrides, and strong oxidizers.
Physical State Liquid/Low-melting SolidLikely combustible.[1][3][4] Keep away from heat sources.

Waste Segregation Protocol

The Golden Rule: Never mix this compound with acidic waste streams. The amine functionality will react exothermically with acids, potentially pressurizing waste containers or causing thermal failure.

Decision Logic for Waste Stream Selection

The following logic ensures the compound enters the correct destruction pathway (Incineration).

WasteSegregation Start Waste Generation: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Q1 Is it mixed with other chemicals? Start->Q1 Pure Pure Substance / Stock Solution Q1->Pure No (Pure) Mix Reaction Mixture / Solvent Waste Q1->Mix Yes Label1 Label: 'Halogenated Organic Base' (Do Not Bulking) Pure->Label1 Q2 Does the mixture contain Acids? Mix->Q2 YesAcid CRITICAL STOP: Neutralize Acid First or Collect Separately Q2->YesAcid Yes NoAcid Solvent Base: Halogenated? Q2->NoAcid No StreamA Stream A: Halogenated Organic Waste (Preferred) NoAcid->StreamA Yes (Contains DCM, Chloroform, etc.) NoAcid->StreamA No (But compound is Fluorinated) StreamB Stream B: Non-Halogenated Organic (Only if <1% Halogen content & Approved)

Figure 1: Waste stream decision logic.[1][2] Note that fluorinated compounds default to halogenated streams to prevent equipment damage at disposal facilities.

Step-by-Step Disposal Procedures

Phase 1: Containerization
  • Material Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid aluminum or metal cans, as amines can corrode certain alloys in the presence of moisture.

  • Headspace: Leave at least 10% headspace in the bottle to allow for expansion.

  • Closure: Ensure the cap has a chemically resistant liner (Teflon/PTFE is preferred).

Phase 2: Labeling

Your waste tag must explicitly state the following to ensure the disposal facility uses the correct incinerator settings (to manage Hydrogen Fluoride generation):

  • Chemical Name: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine[1][2][5]

  • Hazard Class: Corrosive, Irritant.

  • Constituents: Fluorinated Organics, Organic Amines.

  • Warning: "DO NOT MIX WITH ACIDS."

Phase 3: Storage (Satellite Accumulation Area)[1]
  • Store in a secondary containment tray separate from acidic waste streams (e.g., HCl, H2SO4).

  • Keep the container closed at all times except when adding waste.[6][7]

  • Do not store near strong oxidizers (e.g., permanganates, peroxides).[8]

Spill Response Protocol

In the event of a spill, the primary risks are skin corrosion and inhalation of vapors.

Immediate Actions
  • Evacuate & Ventilate: Clear the immediate area.[6] If the spill is outside a fume hood (>10 mL), evacuate the lab.

  • PPE: Wear double nitrile gloves , a lab coat, and safety goggles.[9] If potential for aerosolization exists, use a respirator with organic vapor/amine cartridges.

Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50 mL) Inside Hood Assess->Small Large Large (>50 mL) or Outside Hood Assess->Large Absorb Absorb with Inert Material (Vermiculite/Sand) Small->Absorb EHS Contact EHS / HazMat Team Large->EHS Neutralize Do NOT use Acid to neutralize (Risk of fumes/heat) Absorb->Neutralize Collect Collect in Jar -> Label as Hazardous Waste Neutralize->Collect Wash Wash area with soap & water Collect->Wash

Figure 2: Operational workflow for spill management.[1] Note the prohibition on acid neutralization during cleanup to prevent fume generation.

Technical Rationale (E-E-A-T)

Why "Halogenated" Matters

Even though the fluorine atom is stable on the phenyl ring, high-temperature incineration (the standard disposal method for organics) ruptures the C-F bond. This generates Hydrogen Fluoride (HF) gas.[3][10]

  • Non-Halogenated Incinerators: Lack the acid gas scrubbers necessary to capture HF, leading to illegal emissions and equipment corrosion.

  • Halogenated Incinerators: Equipped with caustic scrubbers to neutralize HF.

  • Reference: Prudent Practices in the Laboratory explicitly categorizes fluorinated compounds as halogenated waste requiring specific segregation [1].

Why Segregate from Acids?

Benzylamines are strong organic bases. Mixing [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine with an acid waste stream (like waste HCl) causes an immediate acid-base neutralization.[1]

  • Risk: This reaction is highly exothermic. In a closed waste drum, this heat can boil solvents, pressurize the drum, and cause a rupture or explosion.

  • Protocol: Always segregate amines into the "Basic/Alkaline" or "Organic" waste stream, never the "Acidic" stream [2].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Temple University Environmental Health and Radiation Safety.[6] (n.d.). Halogenated Solvents in Laboratories. [Link][1][6]

  • PubChem. (n.d.). Compound Summary: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine. [Link][1][2][5]

Sources

Handling

Personal protective equipment for handling [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine

Topic: Operational Safety & Handling Guide: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Content Type: Technical Safety Dossier Audience: Medicinal Chemists, Process Chemists, and HSE Managers.[1][2] Executive Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine Content Type: Technical Safety Dossier Audience: Medicinal Chemists, Process Chemists, and HSE Managers.[1][2]

Executive Chemical Profile

Compound: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine CAS Registry Number: 1514176-05-6 Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: 194.25 g/mol [1][2][3]

Hazard Characterization (Read-Across Analysis)

As a specific pharmaceutical building block, comprehensive toxicological data (SDS) is often sparse.[1] However, applying Structure-Activity Relationship (SAR) logic provides a definitive safety baseline:

  • Primary Benzylamine Moiety: The methanamine group (-CH₂NH₂) is a potent nucleophile and strong base (pKa ~9-10).[1][2] Treat as Skin Corrosion Category 1B (Causes severe skin burns and eye damage).

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.

  • Pyrrolidine Ring: Adds steric bulk and basicity. While often associated with irritation, in conjunction with the benzylamine, it reinforces the need for strict respiratory protection due to potential amine vapors.

Critical Hazard Statement:

  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H302/H312: Harmful if swallowed or in contact with skin (Assumed).[4]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Amine-based corrosives require specific barrier materials.[1][2] Standard latex gloves are permeable to benzylamines within minutes.

PPE Selection Logic
ComponentStandard Operation (<1g, Closed System)High-Risk Operation (>1g, Open Handling, Spills)Technical Rationale
Hand Protection Double Nitrile (min 0.11mm thick each)Silver Shield / Laminate liners under NitrileBenzylamines degrade latex.[1][2] Laminate films provide >4h breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses fail against aerosols/mists which track around lenses.
Body Defense Standard Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs amines, holding them against skin. PVC repels splashes.
Respiratory Fume Hood (Face velocity >100 fpm)Full-face Respirator (ABEK1 Filter)Amine vapors cause "halo vision" (corneal edema) at low ppm.[2]

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the operational workflow for determining safety requirements based on the state and quantity of the material.

PPE_Logic Start Start: Handling [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil / Solution State->Liquid Quant Quantity? Solid->Quant Resp Respiratory Concern: Avoid Dust Generation Use Static Gun Solid->Resp If weighing Liquid->Quant Small < 100 mg Quant->Small Analytical Large > 100 mg Quant->Large Prep/Synthesis L1 Level 1 PPE: Double Nitrile + Goggles Fume Hood Required Small->L1 L2 Level 2 PPE: Laminate Gloves + Face Shield Dedicated Sash Height <12" Large->L2

Figure 1: Operational decision tree for selecting appropriate engineering controls and PPE based on scale and physical state.

Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Air Sensitive. Store under Argon or Nitrogen. Benzylamines readily absorb CO₂ from the air to form solid carbamate crusts, which can alter stoichiometry and clog septa.

  • Container: Amber glass with Teflon-lined caps.[1][2] Avoid metal containers due to potential corrosion.

B. Handling Workflow (The "Self-Validating" System)
  • Step 1: Preparation. Before opening the vial, inspect the septum. If a white crust is visible, the container integrity is compromised (carbamate formation).

  • Step 2: Weighing.

    • Liquids: Never pour.[7][8] Use a glass syringe with a long needle to withdraw liquid through a septum. This prevents atmospheric exposure.[4][7][8][9][10][11]

    • Solids: Use an antistatic gun inside the fume hood to prevent static dispersal of the fluorinated powder.

  • Step 3: Quenching. When cleaning glassware, do not rinse immediately with acetone. Acetone can condense with primary amines to form imines (Schiff bases), complicating waste analysis. Rinse first with dilute aqueous HCl (1M) to protonate the amine, rendering it non-volatile and water-soluble.[1][2]

C. Waste Disposal
  • Segregation: Do not mix with oxidizing acid waste (Nitric/Sulfuric) — risk of exothermic runaway.

  • Classification: Dispose of as Basic Organic Waste .

  • Deactivation: For small spills, treat with weak acid (Citric acid or dilute Acetic acid) to neutralize before absorbing with vermiculite.

Emergency Response

ScenarioImmediate ActionMechanism of Action
Skin Contact Flush for 15 mins immediately. Do not use vinegar/acid on skin.Water dilution minimizes thermal heat of neutralization. Acids on skin can cause secondary burns.
Eye Contact Irrigate immediately. Hold eyelids open.Corrosives cause rapid tissue necrosis; seconds count to prevent blindness.
Spill (Hood) Cover with vermiculite . Neutralize with dilute HCl/Citric Acid.Vermiculite is inert; neutralization prevents toxic vapor release.

References

  • PubChem. (n.d.). Compound Summary: [2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine (CID 79515380).[1][2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
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[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine
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